molecular formula C17H19FN4O4 B1676072 Marbofloxacin CAS No. 115550-35-1

Marbofloxacin

Katalognummer: B1676072
CAS-Nummer: 115550-35-1
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: BPFYOAJNDMUVBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution of Fluoroquinolone Antimicrobials and Marbofloxacin's Position in Therapeutic Development

Fluoroquinolones trace their origins back to the 1960s with the discovery of nalidixic acid, a derivative of the antimalarial drug chloroquine. amazonaws.comresearchgate.net Nalidixic acid was a first-generation quinolone with limited absorption and a narrow spectrum of activity, primarily used for urinary tract infections caused by Enterobacteriaceae spp. amazonaws.com

Subsequent structural modifications in the 1980s, notably the addition of a fluorine atom at position 6 of the quinolone ring system, led to the development of fluoroquinolones. amazonaws.comresearchgate.net This modification enhanced absorption, bioavailability, and significantly broadened the spectrum of activity to include organisms like Pseudomonas aeruginosa and certain gram-positive cocci. amazonaws.com

Fluoroquinolones are often categorized into generations based on structural differences and resulting changes in their spectrum of activity. Nalidixic acid is considered a first-generation drug. msdvetmanual.com Second-generation fluoroquinolones, which include this compound, enrofloxacin, difloxacin, and ciprofloxacin, demonstrated improved activity and tissue distribution. amazonaws.com this compound is described as a synthetic third-generation fluoroquinolone antibiotic developed exclusively for veterinary treatment. frontiersin.orgcabidigitallibrary.orgresearchgate.netecronicon.net Its development represents an advancement aimed at providing a broad spectrum of bactericidal activity against a range of pathogens encountered in animal health. frontiersin.orgfrontiersin.org

Historical Context of this compound Research in Animal Health

Research into this compound in animal health emerged within the broader context of evaluating and developing fluoroquinolones for veterinary applications. While enrofloxacin was the first fluoroquinolone approved for use in dogs and cats in 1989, research into other compounds like this compound followed, leading to its approval later. amazonaws.com this compound was approved for use in dogs in 1999 and for cats in 2001 in the United States. amazonaws.com In the European Union, it is licensed for use in cattle and pigs for respiratory disease and mastitis, and its use has been extended extra-label to other species like sheep and goats where studies are more limited. mdpi.com

Early research focused on establishing its basic antimicrobial properties, including its spectrum of activity against common veterinary pathogens. Studies investigated its efficacy against bacteria isolated from canine and feline diseases, demonstrating a broad spectrum covering both gram-negative and gram-positive bacteria. nih.gov Comparative studies were also conducted to assess its in vitro killing rates against specific pathogens, such as Staphylococcus intermedius and Pasteurella multocida, often comparing it to other veterinary fluoroquinolones like enrofloxacin and ciprofloxacin. nih.gov

Pharmacokinetic studies were a crucial part of the historical research, examining how this compound is absorbed, distributed, metabolized, and excreted in different animal species. Research in dogs, cats, pigs, cattle, and goats has shown high bioavailability after oral and parenteral administration and wide distribution to tissues. frontiersin.orgecronicon.netmdpi.comfrontiersin.orgnih.govnih.gov For instance, studies in dogs demonstrated higher drug concentrations in the skin than in plasma. frontiersin.org Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) were determined in various species to understand its disposition and inform potential dosing strategies. frontiersin.orgfrontiersin.orgnih.govavma.org

Contemporary Significance of this compound Research

Contemporary research on this compound continues to build upon the foundational studies, focusing on optimizing its use and addressing challenges such as antimicrobial resistance. Current research often employs advanced techniques like pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine dosage regimens and predict clinical outcomes. frontiersin.orgmdpi.comfrontiersin.orgnih.gov These studies integrate pharmacokinetic data with minimum inhibitory concentration (MIC) values of target bacteria to determine appropriate exposure levels required for bacteriostatic, bactericidal, or eradication activity. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov

Recent studies have investigated this compound's activity against specific pathogens in various animal models. For example, research has evaluated its in vivo antimicrobial activity against Pasteurella multocida in calves using tissue cage models to simulate infection sites and assess effectiveness in the presence of host defenses. frontiersin.org PK/PD analyses have also been conducted against pathogens like Escherichia coli in pigs and Streptococcus suis in pigs to establish optimal dose regimens aimed at reducing the development of fluoroquinolone resistance. frontiersin.orgfrontiersin.org

Furthermore, contemporary research explores the pharmacokinetics of this compound in less studied species, such as rabbits and blue and gold macaws, to provide data for informed therapeutic decisions in these animals. avma.orgresearchgate.net These studies contribute to a more comprehensive understanding of this compound's behavior across a wider range of veterinary patients. avma.org

Research also continues into the mechanisms of bacterial resistance to fluoroquinolones, including this compound. Resistance can arise through chromosomal mutations affecting DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones, as well as through plasmid-mediated resistance mechanisms. amazonaws.commsdvetmanual.com Understanding these mechanisms is crucial for monitoring resistance trends and developing strategies to preserve the efficacy of this compound and other fluoroquinolones in veterinary medicine. amazonaws.commsdvetmanual.com

Data from pharmacokinetic studies in different species highlight the variability in drug disposition, which is essential for guiding research into species-specific therapeutic approaches. The following table summarizes some pharmacokinetic parameters observed in research studies across various animal species:

SpeciesRoute of AdministrationCmax (µg/mL or µg/g)Tmax (h)AUC (µg·h/mL or µg·h/g)Half-life (h)Bioavailability (%)Reference
Pigs (Plasma)Oral (8 mg/kg)6.280.7588.9412.4894.21 frontiersin.org
Pigs (Ileum content)Oral (2 mg/kg)11.28-77.8169.97- frontiersin.org
Pigs (Plasma)Oral (2 mg/kg)0.55-14.6730.67~100 frontiersin.orgnih.gov
Hanwoo CattleIV (2 mg/kg)--6.872.44- nih.gov
Hanwoo CattleIM (2 mg/kg)1.160.955.072.4473 nih.gov
RabbitsOral (5 mg/kg)1.73 (Day 0), 2.56 (Day 10)-10.50 (Day 0), 10.90 (Day 10)8.0 (Day 0), 3.9 (Day 10)Well absorbed avma.org
Blue & Gold MacawsOral (10 mg/kg)3.702.92--92.15 researchgate.net

Note: "-" indicates data not available in the provided snippets for that specific parameter.

This ongoing research underscores the contemporary significance of this compound as a valuable antimicrobial in veterinary medicine, with efforts focused on maximizing its effectiveness and addressing the challenge of resistance through a deeper understanding of its pharmacological properties and the dynamics of bacterial populations.

Eigenschaften

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFYOAJNDMUVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046600
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115550-35-1
Record name Marbofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115550-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marbofloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marbofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARBOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Basis of Marbofloxacin's Antimicrobial Action

Inhibition of Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV

DNA gyrase and topoisomerase IV are type II topoisomerases that manage the topological state of bacterial DNA amazonaws.com. DNA gyrase is primarily involved in introducing negative supercoils into DNA and is considered the primary target for fluoroquinolones in many Gram-negative bacteria amazonaws.comveteriankey.comvin.com. Topoisomerase IV, on the other hand, is mainly responsible for decatenating (separating) replicated chromosomes and is often the primary target in Gram-positive bacteria amazonaws.comveteriankey.comvin.com. Marbofloxacin inhibits the activity of both enzymes by trapping them as stable complexes on the DNA, leading to double-strand breaks and ultimately bacterial cell death mdpi.com.

Molecular Interactions with DNA Gyrase Subunits (e.g., GyrA, GyrB)

Bacterial DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits ijmm.ir. Fluoroquinolones, including this compound, interact with both subunits within a region known as the quinolone resistance-determining region (QRDR) ijmm.irmdpi.com. While the exact detailed molecular interactions of this compound with these subunits can vary slightly depending on the bacterial species and specific mutations, the general mechanism involves the drug intercalating into the DNA and chelating magnesium ions, which are essential for enzyme activity mdpi.com. This interaction stabilizes a cleaved DNA-enzyme complex, preventing the religation of the DNA strands mdpi.com. Specific amino acid residues within the QRDRs of GyrA and GyrB are critical for these interactions, and mutations in these regions are a common mechanism of resistance to fluoroquinolones ijmm.irmdpi.comoup.comresearchgate.netnih.gov. For instance, mutations at position 83 and 87 in GyrA (using E. coli numbering) have been shown to affect quinolone binding oup.com.

Molecular Interactions with Topoisomerase IV Subunits (e.g., ParC, ParE)

Topoisomerase IV is also a tetrameric enzyme, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively ijmm.iroup.com. Similar to DNA gyrase, this compound interacts with the QRDRs of the ParC and ParE subunits ijmm.irnih.gov. In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones veteriankey.comvin.com. Mutations in the QRDRs of ParC and ParE can also lead to reduced susceptibility or resistance to this compound ijmm.irnih.gov. Studies have identified mutations at positions 80 and 84 in ParC as particularly relevant for fluoroquinolone resistance in some bacterial species nih.gov.

Allosteric Modulation and Conformational Changes Induced by this compound Binding

While the primary interaction of this compound is within the active site of DNA gyrase and topoisomerase IV where DNA cleavage and religation occur, the binding of fluoroquinolones is understood to induce conformational changes in these enzymes nih.govdoi.orgnih.govfrontiersin.orgelifesciences.org. These conformational changes are crucial for trapping the cleaved DNA-enzyme complex. The fluoroquinolone molecule is thought to stabilize an open conformation of the enzyme, preventing the religation step and leading to the accumulation of lethal DNA breaks mdpi.com. This trapping mechanism can be viewed in the context of allosteric modulation, where the binding of this compound at one site (the DNA-enzyme complex) affects the conformation and activity of the enzyme at a distinct site (the religation domain) nih.govdoi.orgnih.govfrontiersin.orgelifesciences.org.

Concentration-Dependent Bactericidal Activity of this compound

This compound exhibits concentration-dependent bactericidal activity wikidoc.orgijcmas.comnoahcompendium.co.ukpreprints.orgpressbooks.pub. This means that the rate and extent of bacterial killing are directly related to the concentration of the antibiotic at the site of infection ijcmas.comnih.govnih.govnih.gov. Higher concentrations of this compound generally result in faster and more complete bacterial eradication nih.govnih.govnih.gov. This is a characteristic feature of fluoroquinolones and is often assessed using pharmacokinetic/pharmacodynamic (PK/PD) parameters such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the ratio of the peak concentration to the MIC (Cmax/MIC) nih.govfrontiersin.org. Studies have shown a strong correlation between these parameters and the bactericidal effect of this compound against various pathogens nih.govnih.govfrontiersin.org.

Characterization of the Post-Antibiotic Effect (PAE) of this compound

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the concentration of an antimicrobial falls below the minimum inhibitory concentration (MIC) agriculturejournals.czagriculturejournals.cz. This compound has been shown to exhibit a significant PAE against both Gram-negative and Gram-positive bacteria wikidoc.orgijcmas.comwikipedia.orgpreprints.orgpressbooks.pubnih.govmdpi.com. The duration of the PAE can be influenced by factors such as the bacterial species, the concentration of the antibiotic, and the duration of exposure agriculturejournals.cznih.gov. A prolonged PAE is a desirable characteristic as it can allow for less frequent dosing while still maintaining bacterial growth inhibition agriculturejournals.czagriculturejournals.cz. Research has demonstrated that the PAE of this compound can be longer than that of some other antimicrobials against relevant pathogens agriculturejournals.czagriculturejournals.cznih.gov. For example, studies have shown that this compound exhibits a longer PAE compared to enrofloxacin and amoxicillin against certain respiratory pathogens in pigs agriculturejournals.czagriculturejournals.cz. Similarly, it has shown a longer PAE than enrofloxacin, ciprofloxacin, and difloxacin against feline Bordetella bronchiseptica isolates nih.gov.

Here is a table summarizing some research findings on the PAE of this compound:

AntimicrobialBacterial SpeciesConcentration (x MIC)Exposure Time (h)Mean PAE Duration (h)Source
This compoundActinobacillus pleuropneumoniae5, 101, 2Longer than Enrofloxacin and Amoxicillin agriculturejournals.czagriculturejournals.cz
This compoundHaemophilus parasuis5, 101, 2Longer than Amoxicillin agriculturejournals.czagriculturejournals.cz
This compoundPasteurella multocida5, 101, 2Longer than Amoxicillin agriculturejournals.czagriculturejournals.cz
This compoundBordetella bronchiseptica5, 101, 21.1 - 8.2 (longer than Enrofloxacin, Ciprofloxacin, Difloxacin) nih.gov

Elucidation of Additional Proposed Mechanisms of Action

While the primary mechanism involving DNA gyrase and topoisomerase IV inhibition is well-established, additional proposed mechanisms of action for this compound have been suggested. Some research indicates that this compound may also exhibit activity against non-dividing bacteria. wikidoc.orgwikipedia.orgnih.gov One proposed mechanism in non-dividing cells is described as not requiring protein and RNA synthesis. wikidoc.orgwikipedia.orgnih.gov

Pharmacodynamic Modeling and Efficacy Prediction of Marbofloxacin

Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) Characterization

The MIC and MPC are fundamental in vitro measures used to assess the susceptibility of bacterial pathogens to marbofloxacin and evaluate the potential for resistance development.

In Vitro MIC Determination for a Broad Range of Bacterial Pathogens

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specific incubation period agriculturejournals.cz. MIC determination for this compound is typically performed using standard methods such as broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) agriculturejournals.czihma.com.

Studies have reported this compound MIC values for a wide array of bacterial pathogens relevant to veterinary medicine. For instance, a surveillance program in Europe monitored this compound susceptibility in bacteria isolated from diseased pigs, including Escherichia coli, Salmonella species, Bordetella bronchiseptica, Pasteurella multocida, and Streptococcus suis ihma.com. This study found varying MIC distributions depending on the organism and the year of isolation ihma.com. For Salmonella species, a strong mode MIC was observed at 0.03 µg/mL, with MIC90 values ranging between 0.06 and 0.25 µg/mL ihma.com. For Actinobacillus pleuropneumoniae, the MIC90 ranged from 0.03 to 0.12 µg/mL in most years ihma.com. Haemophilus parasuis showed a bimodal MIC distribution, with the majority of isolates being highly susceptible (MIC ≤ 0.06 mg/mL) ihma.com.

Representative MIC values for other pathogens include Pseudomonas aeruginosa (0.5 µg/mL) and Staphylococcus aureus (0.25 µg/mL) toku-e.com. Studies in camels reported MICs for Staphylococcus aureus (0.25 µg/ml), Streptococcus sp (0.5 µg/ml), Corynebacterium sp (0.5 µg/ml), and Acinetobacter sp (0.125 µg/ml) camelsandcamelids.com. For Staphylococcus pseudintermedius, MICs of 0.0625 µg/ml have been reported cabidigitallibrary.org.

It has been observed that moderately higher MICs may be obtained in the presence of calf serum compared to Mueller-Hinton broth nih.gov.

In Vitro MPC Thresholds for Suppression of Resistant Mutant Selection

The Mutant Prevention Concentration (MPC) is defined as the lowest antibiotic concentration that prevents the growth of the least-susceptible single-step mutant subpopulation within a large bacterial population (typically 1010 CFU) frontiersin.orgnih.gov. The MPC concept is crucial for understanding and mitigating the selection of resistant mutants, particularly for concentration-dependent drugs like fluoroquinolones frontiersin.orgresearchgate.net. The concentration range between the MIC and MPC is known as the Mutant Selection Window (MSW), where resistant subpopulations can be selectively enriched frontiersin.orgresearchgate.net.

Studies have determined MPC values for this compound against various veterinary pathogens. For Pasteurella multocida, the MPC was reported as 0.3 µg/mL, with an MPC/MIC ratio of 4 frontiersin.org. For swine isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida, this compound MPC values were ≤0.25 µg/mL and ≤0.5 µg/mL, respectively mdpi.com. Modal MPC values were 0.063 µg/mL for Actinobacillus pleuropneumoniae and Pasteurella multocida mdpi.com. For Staphylococcus pseudintermedius, the MPC was identified as 0.5 µg/ml cabidigitallibrary.org. Against Haemophilus parasuis strain V5, the MPC was 0.04 mg/L, approximately 2-3 times the MIC value d-nb.info.

Maintaining drug concentrations above the MPC is considered a strategy to minimize the emergence of resistance frontiersin.orgresearchgate.net. MPC-based PK/PD indices, such as AUC24h/MPC or Cmax/MPC, have been proposed as more appropriate predictors for preventing mutant selection than MIC-based indices frontiersin.org.

Time-Kill Kinetic Studies of this compound Against Susceptible and Resistant Strains

Time-kill kinetic studies provide a dynamic assessment of the antibacterial activity of this compound by measuring the reduction in bacterial viable counts over time at different drug concentrations mdpi.com. These studies are more informative than static MIC measurements as they capture the rate and extent of bacterial killing mdpi.com.

Studies have investigated the time-kill kinetics of this compound against both susceptible and resistant bacterial strains. For Escherichia coli strains with different susceptibility levels, time-kill curves showed a concentration-dependent killing effect nih.gov. Under optimal growth conditions, the killing rate increased with antibiotic concentration nih.gov. The profiles often exhibited an initial rapid decrease in viable counts, followed by a slower decrease between 8 and 24 hours of exposure nih.gov. The bactericidal activity of this compound was found to be closely associated with both the concentration and the duration of exposure nih.gov.

Time-kill studies on canine skin pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, and Escherichia coli, demonstrated that the highest bactericidal effect (≥ 3 log10 reduction) was typically achieved at concentrations at or above 8 times the MIC within a few hours for susceptible isolates mdpi.com. For resistant isolates, achieving the same level of killing might require longer exposure times mdpi.com.

Against Mycoplasma hyopneumoniae, time-kill studies showed that this compound had a mycoplasmacidal effect during the exponential growth phase (on dividing cells) but not during the lag phase asm.org. Time-kill curves for this compound against Staphylococcus aureus, Streptococcus sp, Corynebacterium sp, and Acinetobacter sp isolated from camels showed similar profiles, with an initial rapid decrease in viable counts followed by a slower decrease camelsandcamelids.com.

Pharmacodynamic mathematical models, often based on the sigmoid Emax model, are used to analyze time-kill data and estimate parameters such as the concentration leading to a half-maximum effect (C50) and the maximal killing rate (Emax) nih.govmdpi.com. The C50 value has been shown to be highly correlated with MIC values nih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration and Indices

PK/PD integration combines pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the bacteria) to predict the likelihood of clinical success and minimize the development of resistance plos.orgfrontiersin.org. For concentration-dependent antimicrobials like this compound, the key PK/PD indices are the ratio of the Area Under the Concentration-Time Curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) srce.hrplos.org.

Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC) as a Primary Predictor of Efficacy

The AUC/MIC ratio is widely considered the primary PK/PD index for predicting the efficacy of this compound and other fluoroquinolones srce.hrmdpi.comnih.govplos.orgufmg.brmicrobiologyresearch.orgucdavis.edu. This index relates the total drug exposure over time to the susceptibility of the pathogen plos.org. Higher AUC/MIC values are generally associated with better clinical outcomes and a reduced risk of resistance development srce.hrplos.org.

Target AUC/MIC values for predicting clinical efficacy vary depending on the bacterial species and the desired outcome (e.g., bacteriostasis, bactericidal activity, or bacterial elimination). For Gram-negative bacteria, AUC/MIC ratios greater than 100-125 hours are often associated with a clinical cure rate exceeding 80% srce.hr. For Gram-positive bacteria, lower AUC/MIC ratios, such as 35-50 hours, may be sufficient mdpi.com.

Studies have reported various AUC/MIC values for this compound against different pathogens in different animal species:

Against Pasteurella multocida and Mannheimia haemolytica in calves, AUC24h/MIC values of 174.7 hours (based on serum MICs) were reported nih.gov. PK/PD modeling based on time-kill curves in serum established AUC24h/MIC ratios for bacteriostasis (41.9-48.6 h), 3 log10 reduction (59.5-64.9 h), and 4 log10 reduction (68.0-74.8 h) nih.gov.

In pigs, ex vivo AUC0-24h/MIC ratios for Escherichia coli requiring bactericidal action and eradication were 23.54 and 27.18 hours, respectively frontiersin.org.

For Streptococcus suis, predicted optimal oral doses based on Monte Carlo simulations for achieving bacteriostatic, bactericidal, and elimination effects corresponded to AUC0-24h/MIC values frontiersin.org.

In lactating goats, AUC0-24h/MIC ratios were 226.64 ± 7.21 h for E. coli and 16.99 ± 0.541 h for P. multocida researchgate.net.

In dogs, ex vivo AUC/MIC ratios required for bacteriostasis, bactericidal action, and elimination of Staphylococcus pseudintermedius were 65.03, 97.02, and 136.84 hours, respectively nih.gov. Simulated AUC24h/MIC values of 69.61 and 139.23 hours were also studied against S. pseudintermedius cabidigitallibrary.org.

In rainbow trout, high AUC/MIC ratios were observed after intravenous administration against Yersinia ruckeri, Aeromonas hydrophila, Pseudomonas fluorescens, and Pseudomonas putida selcuk.edu.tr.

AUC/MIC ratios are also used to predict the risk of resistance selection. AUC24h/MPC ratios have been proposed as a better predictor for preventing the selection of resistant mutants frontiersin.orgmicrobiologyresearch.org. AUC24h/MPC ratios of 32 (for this compound) were considered protective against the selection of resistant E. coli mutants microbiologyresearch.orgmicrobiologyresearch.org. For S. pseudintermedius, an AUC24h/MPC ratio of 25.11 hours was found to restrict the selection of resistant mutants cabidigitallibrary.org.

Peak Concentration to MIC Ratio (Cmax/MIC) in Relation to Bactericidal Activity

The Peak Concentration to MIC ratio (Cmax/MIC) is another important PK/PD index for concentration-dependent antimicrobials like this compound srce.hrplos.org. This index reflects the maximum drug concentration achieved relative to the pathogen's susceptibility and is associated with the rate and extent of bacterial killing nih.gov.

Higher Cmax/MIC ratios are generally linked to more rapid and extensive bactericidal activity nih.gov. A Cmax/MIC ratio of ≥ 10 is often considered indicative of successful clinical outcomes and beneficial in reducing the risk of bacterial resistance srce.hr.

Studies have reported Cmax/MIC values in various contexts:

In calves, initial PK-PD integration based on serum MICs established Cmax/MIC ratios of 45.0 for both Mannheimia haemolytica and Pasteurella multocida nih.gov.

In pigs, ex vivo Cmax/MIC ratios in ileum content were 5.64 frontiersin.org.

In broiler chickens, mean Cmax/MIC ratios of 19.46 and 16.63 were reported, indicating effectiveness against susceptible pathogens srce.hr.

For Streptococcus suis, target Cmax/MIC values of 6.5 (3-log10 reduction) and 8 (4-log10 reduction) were reported based on an in vitro dynamic PK/PD model d-nb.info.

In dogs, Cmax/MIC ratios of 9 or greater were observed in tissue cage fluids against Mannheimia haemolytica, suggesting high effectiveness nih.gov.

Time Above MIC (T>MIC) Considerations for this compound Efficacy

While AUC/MIC and Cmax/MIC are generally considered the most predictive PK/PD indices for fluoroquinolones, the time that the drug concentration remains above the minimum inhibitory concentration (T>MIC) is also sometimes considered, particularly in specific contexts or for comparison with time-dependent antibiotics worktribe.com. However, research on this compound consistently highlights AUC/MIC and Cmax/MIC as the primary drivers of efficacy, reflecting its concentration-dependent nature d-nb.infod-nb.infofrontiersin.org. Studies evaluating this compound's activity against various pathogens often focus on achieving target AUC/MIC or Cmax/MIC values rather than a specific percentage of time above the MIC d-nb.infofrontiersin.orgfrontiersin.orgfrontiersin.org. For instance, studies in calves and pigs using tissue cage models or ex vivo systems have identified AUC₂₄h/MIC as the best predictor of this compound's effectiveness against pathogens like Pasteurella multocida and Escherichia coli frontiersin.orgd-nb.infofrontiersin.orgnih.gov.

Advanced Pharmacodynamic Modeling Approaches

Advanced modeling techniques are employed to further characterize the relationship between this compound exposure and its antibacterial effect, refine dosing regimens, and predict outcomes in various scenarios.

The sigmoid Emax model is frequently used to describe the relationship between this compound exposure (often expressed as AUC/MIC or Cmax/MIC) and the resulting antibacterial effect, measured as the change in bacterial count frontiersin.orgd-nb.infofrontiersin.org. This non-linear regression model allows for the estimation of key pharmacodynamic parameters, including the maximum effect (Emax), the exposure required to achieve 50% of the maximum effect (EC50), and the slope of the curve (N), which reflects the sensitivity of the response to changes in exposure frontiersin.orgworktribe.com.

Studies have applied the sigmoid Emax model to this compound data from both in vitro and in vivo models. For example, research using a tissue cage model in calves infected with Pasteurella multocida utilized the sigmoid Emax model to determine the AUC₂₄h/MIC values associated with a 50% and 90% reduction in bacterial counts frontiersin.orgscienceopen.comnih.gov. Similarly, ex vivo studies evaluating this compound against Haemophilus parasuis and Streptococcus suis in pigs have employed the sigmoid Emax model to quantify the relationship between PK/PD indices (AUC₂₄h/MIC and Cmax/MIC) and bacterial killing d-nb.infofrontiersin.orgfrontiersin.org. These models provide valuable insights into the exposure levels required for different levels of antibacterial effect.

Interactive Table 1: AUC₂₄h/MIC Values for this compound Against Pasteurella multocida in Calves (Tissue Cage Model) frontiersin.orgscienceopen.comnih.gov

Antibacterial EffectAUC₂₄h/MIC (h)
50% bacterial reduction18.60
90% bacterial reduction50.65

Interactive Table 2: PK/PD Indices for this compound Against Haemophilus parasuis in Pigs (In Vitro Dynamic Model) d-nb.info

Antibacterial EffectAUC₂₄h/MIC (h)Cmax/MIC
3-log₁₀-unit decrease886.5
4-log₁₀-unit decrease1108

Interactive Table 3: AUC₀₋₂₄h/MIC Values for this compound Against Streptococcus suis in Pigs (Ex Vivo Serum) frontiersin.orgfrontiersin.org

Antibacterial EffectAUC₀₋₂₄h/MIC (h)
Bacteriostatic25.23
Bactericidal35.64
Elimination39.71

Population PK/PD modeling, often incorporating Monte Carlo simulations, is a powerful approach used to account for variability in pharmacokinetic parameters within a target animal population and predict the probability of achieving specific PK/PD targets mdpi.comavma.orgmdpi.com. This method allows for the assessment of different dosing regimens against a distribution of pathogen susceptibilities (MIC values) to determine the likelihood of therapeutic success mdpi.commdpi.com.

Monte Carlo simulations involve running numerous virtual trials using randomly sampled PK parameters from a population distribution and MIC values from a relevant pathogen population. By simulating the resulting PK/PD index (e.g., AUC/MIC) for each virtual subject, the probability of target attainment (PTA) for a given PK/PD breakpoint can be estimated mdpi.commdpi.com. This is crucial for designing optimal dosing regimens that maximize the probability of achieving the desired antibacterial effect across a diverse population while potentially minimizing the risk of resistance development mdpi.com. Studies have utilized Monte Carlo simulations to predict effective this compound dosage regimens against pathogens like Mycoplasma agalactiae and Streptococcus suis in goats and pigs, respectively, based on achieving specific AUC/MIC targets frontiersin.orgmdpi.commdpi.com.

Tissue cage models are valuable in vivo tools used to study the pharmacokinetics and pharmacodynamics of antimicrobials in a localized infection site that mimics interstitial fluid frontiersin.orgscienceopen.comd-nb.infomdpi.com. These models involve the subcutaneous implantation of inert, perforated devices that fill with tissue cage fluid (TCF), which can be experimentally infected frontiersin.orgd-nb.infomdpi.com. This allows for the measurement of drug concentrations at the site of infection and the simultaneous monitoring of bacterial growth or killing over time frontiersin.orgd-nb.infomdpi.com.

Integrating PK data from TCF with PD data (e.g., bacterial counts) from the same site in a tissue cage model provides a more clinically relevant assessment of drug efficacy compared to in vitro studies alone frontiersin.orgscienceopen.comd-nb.info. This approach accounts for factors such as protein binding and the presence of host immune cells, which can influence drug activity in vivo frontiersin.orgmdpi.com. Studies using tissue cage models in calves and piglets have been instrumental in determining the relevant PK/PD index (AUC₂₄h/MIC) and the target values required for the efficacy of this compound against respiratory pathogens like Pasteurella multocida frontiersin.orgscienceopen.comd-nb.infonih.govnih.gov. The data obtained from these models contribute significantly to understanding how this compound performs in a living system at the actual site of infection.

Spectrum of Antimicrobial Activity of Marbofloxacin

Activity Against Gram-Negative Bacterial Pathogens

Marbofloxacin is primarily active against Gram-negative aerobes, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. pressbooks.pub

Escherichia coli Sensitivity and Killing Kinetics

Escherichia coli is generally sensitive to this compound. nih.gov Studies have shown that this compound exhibits rapid and concentration-dependent killing kinetics against E. coli. nih.gov The bactericidal activity is closely associated with the concentration and duration of exposure to the antibiotic. asm.org While some E. coli isolates show very high susceptibility with low Minimum Inhibitory Concentrations (MICs), others can have very high MICs, indicating a bimodal efficacy. merckvetmanual.com The concentration inducing a half-maximum effect (C50) is highly correlated with MIC values. asm.org

Time-kill kinetic profiles for E. coli strains show an initial rapid decrease in viable counts, followed by a slower decrease over 8 to 24 hours of exposure. asm.org Regrowth can occur with concentrations close to the MIC. asm.org The MIC90 for sensitive E. coli strains has been reported as 2 μg/ml. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) integration studies suggest that certain AUC0-24 h/MIC ratios are associated with bacteriostatic, bactericidal, and elimination effects against E. coli. For instance, ex vivo AUC0-24 h/MIC ratios requiring bactericidal action and eradication of clinical strains with an MIC90 of 2 μg/ml were reported as 23.54 and 27.18 h, respectively. nih.gov

Pasteurella multocida Susceptibility and In Vivo Activity

Pasteurella multocida is generally highly susceptible to this compound. d-nb.infonih.gov In vitro susceptibility testing has shown low MIC values for P. multocida. frontiersin.org For example, one study reported an MIC of 0.075 μg/mL and a Mutant Prevention Concentration (MPC) of 0.3 μg/mL for a P. multocida strain. frontiersin.org

This compound has demonstrated good antimicrobial activity against P. multocida in vivo. frontiersin.orgscienceopen.com Studies using tissue cage models in calves and piglets infected with P. multocida have evaluated the in vivo activity. frontiersin.orgd-nb.infoscienceopen.com The ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24h/MIC) or MPC (AUC24h/MPC) is a key PK/PD index correlating with this compound's effectiveness against P. multocida in vivo. frontiersin.orgd-nb.infoscienceopen.com Studies have determined AUC24h/MIC and AUC24h/MPC values required for different levels of bacterial reduction. frontiersin.orgscienceopen.com For instance, in calves, AUC24h/MIC values of 18.60 h and 50.65 h were associated with a 1.5 log10 CFU/mL and 3 log10 CFU/mL reduction, respectively. scienceopen.com In piglets, AUC24TCF/MIC values of 13.48 h and 57.70 h were needed for a 1-log10 CFU/ml reduction and a 3-log10 CFU/ml reduction, respectively. d-nb.info

An inoculum effect has been observed with P. multocida, where this compound activity decreased against a high inoculum (10^8 CFU/mL) compared to a low inoculum (10^5 CFU/mL). plos.org This suggests that MICs determined with low inocula may not fully predict efficacy against high bacterial loads in vivo. plos.org

Actinobacillus pleuropneumoniae Response

Actinobacillus pleuropneumoniae is another respiratory pathogen against which this compound has shown activity. d-nb.info Susceptibility surveys in Europe have indicated high susceptibility rates for A. pleuropneumoniae isolates to this compound, with a low percentage of intermediate or resistant strains. ihma.com For example, between 1994 and 2013, 99.4% of combined A. pleuropneumoniae strains were susceptible to this compound. ihma.com The MIC90 for A. pleuropneumoniae has ranged from 0.03 to 0.12 mg/ml in most years surveyed. ihma.com

In vitro studies evaluating MICs of this compound against A. pleuropneumoniae at different inoculum strengths (10^4, 10^6, and 10^8 CFU/mL) showed that MICs increased progressively with increasing inoculum counts. researchgate.net The ratio of MICs for high to low inocula was lower for A. pleuropneumoniae compared to P. multocida. researchgate.net Pharmacokinetic and pharmacodynamic evaluations against Korean local isolates of A. pleuropneumoniae in pigs have also been conducted, determining PK/PD indices like Cmax/MIC and AUC0-24/MIC associated with effective treatment. researchgate.net

Activity Against Pseudomonas aeruginosa and Other Non-fermenters

This compound demonstrates good activity against Pseudomonas aeruginosa. pressbooks.pubmerckvetmanual.comgstsvs.ch In vitro studies have shown that P. aeruginosa can be sensitive to this compound. agriculturejournals.cz However, resistance to fluoroquinolones, including this compound, can occur in P. aeruginosa. cabidigitallibrary.org In one study comparing this compound and enrofloxacin, this compound was found to be more effective against P. aeruginosa isolates from companion animals. gstsvs.ch

While this compound is generally active against P. aeruginosa, other non-fermenting Gram-negative bacteria like Stenotrophomonas maltophilia, Acinetobacter baumannii, Achromobacter xylosoxidans, and Burkholderia cenocepacia can exhibit considerable resistance to many antibiotics. agriculturejournals.czresearchgate.netwiadlek.pl Information specifically detailing this compound's activity against non-Pseudomonas non-fermenters like Acinetobacter and Stenotrophomonas in the provided sources is limited, though one case report mentioned P. aeruginosa and S. maltophilia isolates being susceptible to this compound in vitro. agriculturejournals.cz Resistance to fluoroquinolones has been noted in Acinetobacter species. cabidigitallibrary.org

Broader Spectrum Against Enterobacteriaceae (e.g., Klebsiella spp., Enterobacter spp., Salmonella spp.)

This compound possesses a broader spectrum of activity that includes other members of the Enterobacteriaceae family, such as Klebsiella spp., Enterobacter spp., and Salmonella spp.. wikipedia.orgmerckvetmanual.comcabidigitallibrary.org It is considered highly active against many Enterobacteriaceae. mpi.govt.nz

For Klebsiella spp. and Enterobacter spp., fluoroquinolones, including this compound, are generally active. wikipedia.orgmerckvetmanual.com However, resistance can emerge in these species. cabidigitallibrary.orgmsdvetmanual.com Some sources indicate that Enterobacter species may remain resistant to certain beta-lactamase inhibitor combinations, while fluoroquinolones are generally effective. msdvetmanual.com

Regarding Salmonella spp., this compound has shown activity. wikipedia.orgmerckvetmanual.com Studies have evaluated the antibacterial efficacy of this compound against Salmonella spp. in calves. researchgate.net While Salmonella isolates can exhibit multidrug resistance, this compound has been investigated for its effect. researchgate.net

Activity Against Gram-Positive Bacterial Pathogens

This compound also exhibits activity against some Gram-positive bacteria. nih.govresearchgate.netfrontiersin.orgd-nb.info While fluoroquinolones were initially developed primarily for Gram-negative bacteria, newer generations, including this compound, show high bactericidal activity against certain Gram-positive pathogens at low MICs. gstsvs.ch

This compound has shown in vitro efficacy against Gram-positive isolates. gstsvs.ch It is often considered efficacious against Staphylococcus spp. researchgate.netpressbooks.pubmerckvetmanual.comcabidigitallibrary.org In comparative studies, this compound showed greater in vitro efficacy against Gram-positive bacteria compared to enrofloxacin. gstsvs.ch

However, the coverage against Gram-positive bacteria is considered limited compared to Gram-negative bacteria. pressbooks.pub this compound is often not effective against Enterococcus spp. or Streptococcus spp. pressbooks.pub While some Enterococcus strains may be susceptible in vitro, there is a high frequency of intrinsic resistance in these species, and this compound is generally not recommended for treating them. cabidigitallibrary.org The effect on Streptococcus species can vary. cabidigitallibrary.org Beta-Streptococci have demonstrated greater resistance to this compound compared to some Gram-negative bacteria and Staphylococci. gstsvs.ch Studies have also evaluated the activity of this compound against Streptococcus suis in pigs, determining PK/PD parameters for different effects. frontiersin.org

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound60651

Data Tables

Based on the search results, here are some data points that can be presented in tables:

Table 1: In Vitro Susceptibility of Select Bacteria to this compound

Bacterial SpeciesMIC Range/MIC90 (µg/mL)NotesSource
Pasteurella multocida0.075 (MIC), 0.3 (MPC)Specific strain (CVCC 1669) frontiersin.org
Pasteurella multocida0.05 (MIC)Highly sensitive in goats nih.gov
Pasteurella multocida0.03–0.12 (MIC90)European isolates (1999-2013), range across years ihma.com
Escherichia coli0.04 (MIC)Highly sensitive in goats nih.gov
Escherichia coli2 (MIC90)Sensitive strains (142 isolates) nih.gov
Escherichia coli0.5, 16 (MIC)Intermediate and resistant strains in time-kill studies researchgate.net
Actinobacillus pleuropneumoniae0.03–0.12 (MIC90)European isolates (1994-2013), range across years ihma.com
Pseudomonas aeruginosaSensitiveIn vitro susceptibility observed agriculturejournals.cz
Staphylococcus intermedius-In vitro killing rates comparable to enrofloxacin nih.gov
Staphylococcus aureus-Post-antibiotic effect duration similar to enrofloxacin/ciprofloxacin nih.gov
Streptococcus suis-Ex vivo activity in pig serum evaluated frontiersin.org

Table 2: In Vivo PK/PD Indices for this compound Activity

Bacterial SpeciesAnimal ModelPK/PD IndexValue (h)Effect AchievedSource
Pasteurella multocidaCalvesAUC24h/MIC18.601.5 log10 CFU/mL reduction scienceopen.com
Pasteurella multocidaCalvesAUC24h/MIC50.653 log10 CFU/mL reduction scienceopen.com
Pasteurella multocidaCalvesAUC24h/MPC4.671.5 log10 CFU/mL reduction scienceopen.com
Pasteurella multocidaCalvesAUC24h/MPC12.893 log10 CFU/mL reduction scienceopen.com
Pasteurella multocidaPigletsAUC24TCF/MIC13.481-log10 CFU/ml reduction d-nb.info
Pasteurella multocidaPigletsAUC24TCF/MIC57.703-log10 CFU/ml reduction (90% max response) d-nb.info
Escherichia coliPigsAUC0-24h/MIC16.26Bacteriostatic effect (ileum content) nih.gov
Escherichia coliPigsAUC0-24h/MIC23.54Bactericidal activity (ileum content) nih.gov
Escherichia coliPigsAUC0-24h/MIC27.18Elimination (ileum content) nih.gov
Streptococcus suisPigsAUC0-24h/MIC25.23Bacteriostatic effect (ex vivo serum) frontiersin.org
Streptococcus suisPigsAUC0-24h/MIC35.64Bactericidal effect (ex vivo serum) frontiersin.org
Streptococcus suisPigsAUC0-24h/MIC39.71Bacterial elimination effect (ex vivo serum) frontiersin.org

Table 3: In Vitro Susceptibility (%) of Select Bacteria to this compound and Enrofloxacin

Bacterial SpeciesThis compound (%)Enrofloxacin (%)Source
Pseudomonas aeruginosa6830 gstsvs.ch
Escherichia coli6955 gstsvs.ch
Staphylococci7158 gstsvs.ch
β-Streptococci6044 gstsvs.ch

Staphylococcus intermedius and Other Staphylococci (including Methicillin-Resistant Strains)

This compound shows activity against Staphylococcus species. ratguide.compressbooks.pub Studies evaluating the in vitro activity of this compound against Staphylococcus intermedius isolates from dogs have indicated high susceptibility rates. vef.hrresearchgate.net For instance, one study found that 98.0% of S. intermedius strains tested were sensitive to this compound. vef.hrresearchgate.net Another study reported that all S. intermedius isolates tested were susceptible to this compound and pradofloxacin. mdpi.com While this compound is generally effective against staphylococci, fluoroquinolone resistance in staphylococci is an emerging concern. cabidigitallibrary.org Susceptibility tests have shown significantly lower rates of susceptibility to this compound in methicillin-resistant S. intermedius (MRSI) compared to methicillin-susceptible S. intermedius (MSSI). researchgate.net However, some older studies suggested that ciprofloxacin and enrofloxacin could be useful alternatives for treating methicillin-resistant S. intermedius strains. vef.hr The development of multiple resistance in S. intermedius to fluoroquinolones, including this compound, is thought to potentially result from similar mutations in gyrA and/or norA genes. vef.hr

Streptococcus suis Susceptibility and PK/PD Relationships

This compound has shown high susceptibility against Streptococcus suis isolates. ihma.comresearchgate.net In a survey of susceptibility in bacteria isolated from diseased pigs in Europe, Streptococcus suis causing meningitis exhibited very high susceptibility to this compound with only 0.5% resistance among 585 isolates. ihma.comresearchgate.net Similarly, only 0.4% resistance was observed in S. suis causing respiratory disease among 729 isolates. ihma.comresearchgate.net

Pharmacokinetic/pharmacodynamic (PK/PD) analysis has been conducted for this compound against Streptococcus suis in pigs to evaluate ex vivo activity and optimize dosage schemes for avoiding resistance development. researchgate.netnih.govnih.gov Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against Streptococcus suis. nih.gov For a virulent S. suis isolate (HB2), the MIC was determined to be 1 µg/ml in TSB and 2 µg/ml in serum, while the MBC was 4 µg/ml in both TSB and serum. nih.gov PK/PD integration based on ex vivo data in serum has provided AUC₀₋₂₄h/MIC values for bacteriostatic, bactericidal, and elimination effects against S. suis. nih.gov

Broader Activity Against Other Gram-Positive Cocci and Bacilli

This compound is active against a number of Gram-positive aerobes, including staphylococci. ratguide.com While its activity against Streptococcus species can vary, it is generally not recommended for treating most Streptococcus species due to variable activity. ratguide.comcabidigitallibrary.org Obligate anaerobes tend to be resistant to most quinolones, including this compound. ratguide.combeleka.byfirstpharmaegy.com

Activity Against Atypical Pathogens (e.g., Mycoplasma spp., Chlamydia spp.)

The spectrum of antimicrobial activity of fluoroquinolones, including this compound, encompasses intracellular organisms such as chlamydial and rickettsial species, as well as facultative intracellular organisms like Mycoplasma spp. ratguide.combeleka.byavma.org this compound has demonstrated significant activity against Mycoplasma and Chlamydia species. wikipedia.orgratguide.combeleka.byfirstpharmaegy.comfrontiersin.org Studies have shown this compound to be effective against Mycoplasma bovis. researchgate.netfirstpharmaegy.com Doxycycline is also effective for treating various chlamydial and mycoplasma infections. nih.gov

Comparative In Vitro and Ex Vivo Antimicrobial Activity with Other Fluoroquinolones (e.g., Enrofloxacin, Ciprofloxacin)

Comparative studies have evaluated the in vitro and ex vivo antimicrobial activity of this compound alongside other fluoroquinolones such as enrofloxacin and ciprofloxacin. pressbooks.pubvef.hrfirstpharmaegy.comufmg.brmims.comguidetopharmacology.orgvin.comopenalex.orggstsvs.ch

In vitro comparisons against Staphylococcus intermedius isolates from dogs showed that both this compound and enrofloxacin were highly active, with 98.0% of strains sensitive, while 96% were sensitive to ciprofloxacin. vef.hrresearchgate.net One strain showed multiple resistance to all three fluoroquinolones tested. vef.hrresearchgate.net

Against a panel of recently isolated porcine and bovine bacterial pathogens, enrofloxacin and ciprofloxacin generally demonstrated higher antibacterial activity in terms of MIC₅₀ values compared to this compound and other tested fluoroquinolones. nih.gov However, this compound was found to be significantly more active than enrofloxacin against M. haemolytica, E. coli, and B. bronchiseptica, but less active against P. multocida, S. aureus, coagulase-negative staphylococci, S. dysgalactiae, S. uberis, A. pleuropneumoniae, and S. suis. nih.gov

A study comparing the in vitro activity against clinical strains of Pseudomonas spp. isolated from small animals in Portugal found that ciprofloxacin had lower MIC₅₀ and MIC₉₀ values (0.125 and 8 µg/ml, respectively) compared to this compound (0.5 and 16 µg/ml) and enrofloxacin (1 and 32 µg/ml). vin.com This suggested greater in vitro efficacy of ciprofloxacin against these isolates, although resistance was detected in some strains. vin.com

Time-kill analysis comparing pradofloxacin and this compound against canine skin pathogens like Staphylococcus pseudintermedius, Staphylococcus aureus, and Escherichia coli showed that while pradofloxacin had higher potency (lower EC₅₀), no difference was observed in terms of maximal pharmacological killing rate (Emax) between the two drugs. nih.govresearchgate.net At concentrations associated with standard doses, pradofloxacin caused faster and more sustained killing than this compound against coagulase-positive staphylococci. researchgate.net

This compound has been noted as being the most active antibiotic against Pasteurella multocida isolates, with the lowest MICs. nih.gov

Interactive table below summarizes some comparative in vitro activity data:

Bacterial SpeciesThis compound Susceptibility (%)Enrofloxacin Susceptibility (%)Ciprofloxacin Susceptibility (%)Source
Staphylococcus intermedius98.098.096.0 vef.hrresearchgate.net
Streptococcus suis (meningitis)99.5Not specifiedNot specified ihma.comresearchgate.net
Streptococcus suis (respiratory)99.6Not specifiedNot specified ihma.comresearchgate.net

Interactive table below summarizes MIC data for Pseudomonas spp.:

FluoroquinoloneMIC₅₀ (µg/ml)MIC₉₀ (µg/ml)Range (µg/ml)Source
This compound0.5160.0125 to 32 vin.com
Enrofloxacin1320.125 to 64 vin.com
Ciprofloxacin0.12580.0625 to 16 vin.com

Mechanisms and Evolution of Marbofloxacin Resistance

Chromosomal Resistance Mechanisms to Marbofloxacin

Chromosomal resistance primarily involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). The most significant mutations conferring resistance are typically located within specific regions of these genes known as the Quinolone Resistance Determining Regions (QRDRs). mdpi.comfrontiersin.org

Quinolone Resistance Determining Regions (QRDR) Mutations in gyrA (DNA Gyrase)

Mutations in the gyrA gene are a primary mechanism of quinolone resistance in Gram-negative bacteria, including those relevant to this compound activity. plos.org These mutations cluster near the active site of DNA gyrase. mdpi.com Two frequently observed mutations in the gyrA QRDR, particularly in Escherichia coli, are at amino acid codons 83 and 87. plos.orgnih.govjpedres.org

Specific mutations commonly associated with reduced susceptibility or resistance to this compound and other fluoroquinolones include Serine at position 83 being replaced by Leucine (Ser83Leu) and Aspartic acid at position 87 being replaced by Asparagine (Asp87Asn). plos.orgnih.govjpedres.orgnih.gov The Ser83Leu substitution in GyrA is frequently detected in fluoroquinolone-resistant E. coli isolates and is considered the most common substitution at this position. frontiersin.orgnih.govmicrobiologyresearch.org These mutations can reduce the affinity of the gyrase-DNA complex for quinolones, thereby impairing the drug's ability to inhibit the enzyme. plos.org Studies have shown that isolates with double mutations in gyrA, such as Ser83Leu and Asp87Asn, often exhibit high levels of resistance to fluoroquinolones. plos.org

QRDR Mutations in parC (Topoisomerase IV)

Mutations in the parC gene, encoding a subunit of topoisomerase IV, also play a significant role in mediating resistance to this compound, often in conjunction with gyrA mutations. frontiersin.orgnih.govresearchgate.net The QRDR in parC is another hotspot for resistance-conferring mutations. mdpi.comfrontiersin.org

Common mutations identified in the parC QRDR include Serine at position 80 being replaced by Isoleucine (Ser80Ile) and mutations affecting codon 116. nih.govjpedres.orgnih.govmicrobiologyresearch.org The Ser80Ile mutation in parC has been observed in this compound-resistant isolates. nih.govjpedres.orgnih.govum.es A previously undescribed mutation at codon 116 of parC was reported in laboratory-derived resistant mutants of E. coli, suggesting its potential role in fluoroquinolone susceptibility. microbiologyresearch.orgnih.gov The accumulation of mutations in both gyrA and parC typically leads to higher levels of fluoroquinolone resistance. researchgate.netresearcher.life

Here is a table summarizing common QRDR mutations associated with fluoroquinolone resistance, including those relevant to this compound:

GeneCodon (E. coli numbering)Wild-type Amino AcidMutant Amino AcidExample Mutation
gyrA83SerineLeucineSer83Leu
gyrA87Aspartic acidAsparagineAsp87Asn
parC80SerineIsoleucineSer80Ile
parC116ProlineFrameshiftPro116fs

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

In addition to chromosomal mutations, bacteria can acquire resistance to this compound through the uptake of mobile genetic elements, such as plasmids, that carry PMQR genes. mdpi.comliverpool.ac.uk While PMQR mechanisms typically confer low-level resistance on their own, they can contribute to higher resistance levels when present alongside chromosomal mutations. researchgate.netliverpool.ac.uk PMQR genes can also facilitate the transfer of quinolone resistance between different bacterial strains and species. nih.goveuropa.eu

Prevalence and Transferability of qnr Gene Families

The qnr genes are a significant family of PMQR determinants that encode proteins belonging to the pentapeptide repeat family. asm.org These Qnr proteins protect bacterial DNA gyrase and topoisomerase IV from quinolone inhibition by binding to the enzymes. liverpool.ac.ukmdpi.com Several qnr gene families exist, including qnrA, qnrB, and qnrS, with various allelic variants. europa.euasm.org

The qnrS gene has been observed with a high prevalence in some studies investigating this compound-resistant E. coli isolates. nih.gov The transferability of qnr genes, often located on plasmids, contributes to their spread among bacterial populations. nih.goveuropa.eu The presence of qnr genes can lead to decreased susceptibility to fluoroquinolones, although the level of resistance conferred is generally lower compared to that caused by high-level chromosomal mutations. asm.orgmdpi.com

Role of aac(6')-Ib-cr Variant in this compound Resistance

The aac(6')-Ib-cr gene is a variant of the common aminoglycoside acetyltransferase gene aac(6')-Ib. asm.orgmdpi.com This variant has acquired the ability to acetylate certain fluoroquinolones that possess a piperazinyl amine group, including ciprofloxacin and norfloxacin, thereby reducing their activity. asm.orgmdpi.com this compound, also a fluoroquinolone with a piperazinyl substituent, can be affected by the enzyme produced by aac(6')-Ib-cr. mdpi.com

The aac(6')-Ib-cr gene confers low-level resistance to susceptible bacteria but can contribute to higher resistance levels, particularly when combined with other resistance mechanisms like chromosomal mutations or efflux pumps. liverpool.ac.ukresearchgate.net The prevalence of aac(6')-Ib-cr has been reported in various bacterial isolates, including E. coli. asm.orgmdpi.comfrontiersin.org

Contribution of qepA and oqxAB Efflux Pump Genes to Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and leading to decreased susceptibility or resistance. mdpi.comliverpool.ac.ukavma.org Several efflux pumps can contribute to fluoroquinolone resistance, including those encoded by the qepA and oqxAB genes. liverpool.ac.ukresearchgate.netaimspress.com

The qepA gene encodes a plasmid-mediated efflux pump belonging to the Major Facilitator Superfamily (MFS). liverpool.ac.ukbrieflands.com QepA can efflux fluoroquinolones like norfloxacin and ciprofloxacin, contributing to reduced susceptibility. brieflands.com

The oqxAB genes encode a RND-type efflux pump system, OqxAB. frontiersin.orgnih.govbiotechrep.ir This efflux pump was initially identified on a plasmid in E. coli and has been shown to efflux various compounds, including quinolones and other antibiotics. frontiersin.orgbiotechrep.ir The presence of oqxAB can lead to increased minimum inhibitory concentrations (MICs) for fluoroquinolones. frontiersin.org Both qepA and oqxAB are considered PMQR determinants and can be found on plasmids, facilitating their spread. aimspress.comnih.gov Their contribution to this compound resistance can be significant, especially in isolates also harboring chromosomal mutations or other resistance genes. liverpool.ac.ukavma.org

Here is a table summarizing the PMQR genes discussed:

Gene Family/GeneMechanism of ActionEffect on this compound SusceptibilityTransferability
qnrProtects target enzymes (DNA gyrase, topoisomerase IV)Reduced susceptibility (low-level)Plasmid-mediated
aac(6')-Ib-crAcetylates certain fluoroquinolonesReduced susceptibility (low-level)Plasmid-mediated
qepAEfflux pump (MFS)Reduced susceptibilityPlasmid-mediated
oqxABEfflux pump (RND)Reduced susceptibilityPlasmid-mediated

Efflux Pump Overexpression and its Contribution to this compound Resistance (e.g., AcrAB-TolC System)

Efflux pumps play a crucial role in bacterial resistance to this compound by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration below therapeutic levels. The AcrAB-TolC system is a prominent example of a tripartite efflux pump found in Gram-negative bacteria, including Escherichia coli and Salmonella enterica. bmbreports.org This system consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. bmbreports.org Overexpression of the AcrAB-TolC efflux pump is a significant mechanism contributing to multidrug resistance, including resistance to fluoroquinolones like this compound. bmbreports.orgasm.orgmdpi.com

Studies have shown that increased expression of acrB and acrF (coding for components of the AcrAB-TolC and AcrEF-TolC systems, respectively) is observed in fluoroquinolone-resistant Salmonella strains. oup.com Transcriptional activators such as MarA, SoxS, and Rob can upregulate the expression of efflux pumps, including acrAB and tolC, contributing to antimicrobial resistance. oup.com In Salmonella Typhimurium, the transcriptional activators RamA and SoxS have been shown to affect the expression of the AcrAB and AcrEF efflux pumps. oup.com Insertional sequences, such as IS1 or IS10 elements, upstream of the acrEF operon have been found to cause overexpression of acrF, leading to increased resistance to fluoroquinolones and other unrelated drugs. asm.org This highlights how mobile genetic elements can contribute to the increased expression of efflux pumps.

The contribution of efflux to resistance can be demonstrated by using efflux pump inhibitors, which can reduce the minimum inhibitory concentrations (MICs) of fluoroquinolones in resistant strains. asm.org

Analysis of Cross-Resistance Patterns with Other Fluoroquinolones and Unrelated Antimicrobials

Cross-resistance among fluoroquinolones is a common phenomenon due to their shared mechanism of action targeting DNA gyrase and topoisomerase IV. msdvetmanual.com When bacteria develop resistance to one fluoroquinolone, they often exhibit reduced susceptibility to other fluoroquinolones as well. This is generally anticipated among structurally related members of the fluoroquinolone class. msdvetmanual.com

Resistance mechanisms, such as mutations in the gyrA and parC genes (encoding subunits of DNA gyrase and topoisomerase IV, respectively) and efflux pump overexpression, can confer cross-resistance to multiple fluoroquinolones. asm.orgoup.comnih.gov For instance, mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are key mechanisms of resistance to fluoroquinolones. nih.gov

Furthermore, efflux pumps like AcrAB-TolC have a broad substrate specificity and can extrude a wide range of structurally diverse compounds, including various antibiotics beyond fluoroquinolones. bmbreports.orgmdpi.com This can lead to cross-resistance or co-resistance with unrelated antimicrobial agents. mdpi.comeuropa.eu Studies have observed that increased expression of efflux pumps can correlate with resistance levels to fluoroquinones and other unrelated drugs. asm.org

Analysis of resistance patterns in bacterial isolates from veterinary settings has shown varying degrees of cross-resistance. For example, Streptococcus canis isolates from canine urine samples have shown a high prevalence of resistance to both enrofloxacin and this compound. frontiersin.org In Escherichia coli isolates from bovine sources, a resistant population was present before the use of this compound, which was attributed to co- or cross-resistance to other previously used antibiotics. nih.gov

Impact of this compound Administration on the Emergence and Spread of Resistance in Commensal Bacterial Flora

The administration of this compound can exert selective pressure on bacterial populations, including the commensal flora, leading to the emergence and spread of resistant strains. nih.gov Commensal bacteria, such as those in the gut microbiota, can harbor resistance genes (the resistome) even before antibiotic exposure. nih.gov The use of veterinary antibiotics can promote the selection and amplification of this pool of genes, which may subsequently be transmitted to pathogenic bacteria. nih.gov

Studies investigating the impact of this compound administration on commensal bacteria have shown that it can lead to the emergence of this compound-resistant Escherichia coli strains in the gut flora. nih.gov The level of resistance in commensal bacteria in food-producing animals is of public health significance due to the potential for transmission of resistant bacteria through the food chain. nih.gov

Research in young cattle treated with this compound indicated that a single treatment can exert a moderate selective pressure on commensal Enterobacteriaceae. researchgate.net While one study in young bulls showed a low incidence of resistant Enterobacteriaceae after treatment, another in veal calves demonstrated a significant increase in fluoroquinolone-resistant Enterobacteriaceae post-treatment, potentially influenced by pre-existing high levels of resistant bacteria. researchgate.net

The emergence of resistance is more frequent when both the initial bacterial inoculum size and the time the bacterial population is within the Mutant Selection Window (MSW) increase. oup.com The MSW is the range of antibiotic concentrations between the MIC and the Mutant Prevention Concentration (MPC), where resistant mutants are most likely to be selected. oup.com Reducing the time within the MSW is a strategy to limit the selection of resistance. oup.com

Molecular Epidemiology of this compound Resistance in Veterinary Pathogens

Molecular epidemiology studies aim to understand the genetic basis and transmission dynamics of antimicrobial resistance in bacterial populations. This involves identifying resistance genes, mobile genetic elements, and clonal lineages of resistant bacteria circulating in veterinary settings.

Molecular analysis of this compound-resistant isolates often reveals the presence of specific mutations in the QRDRs of gyrA and parC genes. For example, mutations such as Ser83Leu and Asp87Asn in gyrA, and Ser80Ile in parC, have been identified in this compound-resistant Escherichia coli from goats. nih.gov These mutations can reduce the binding affinity of this compound to its target enzymes. nih.gov

In addition to chromosomal mutations, the presence of plasmid-mediated quinolone resistance (PMQR) genes contributes to reduced susceptibility to fluoroquinolones. nih.gov PMQR genes, such as qnrA, qnrB, qnrS, aac(6')Ib-cr, qepA, oqxA, and oqxB, can be transferred horizontally between bacteria, facilitating the spread of resistance. nih.gov A high prevalence of PMQR genes, particularly qnrS, has been observed in this compound-resistant E. coli isolates. nih.gov

Molecular epidemiology studies also track the prevalence of specific resistant bacterial strains and their genetic relatedness. For instance, studies on Staphylococcus pseudintermedius, a common veterinary pathogen, utilize techniques like multilocus sequence typing (MLST) to analyze the evolutionary changes and spread of resistant clones, including methicillin-resistant S. pseudintermedius (MRSP), which can also exhibit resistance to fluoroquinolones like this compound. frontiersin.orgplos.org The prevalence of multidrug resistance, including resistance to this compound, is monitored in various veterinary pathogens from different animal species and geographical regions. mdpi.com

Surveillance programs are crucial for monitoring the emergence and spread of antimicrobial resistance in veterinary pathogens and commensal bacteria. woah.orgfrontiersin.org These programs collect data on susceptibility patterns and can provide insights into the molecular epidemiology of resistance. woah.org

Example Data Table Structure (Illustrative - Data would be extracted from text and formatted):

Table 1: Prevalence of this compound Resistance in Enterobacteriaceae from Canine Samples (Example)

YearTotal Enterobacteriaceae IsolatesThis compound-Resistant IsolatesPercentage Resistant
2019[Number][Number][Percentage]%
2023[Number][Number][Percentage]%

Note: Data for this table would be derived from specific research findings mentioned in the text, such as those in reference mdpi.com, and would require precise numerical data if available.

Table 2: Key Mutations and Resistance Mechanisms in this compound-Resistant E. coli (Example)

GeneMutation (Amino Acid Change)Resistance MechanismSource Organism
gyrASer83LeuReduced target affinityE. coli
gyrAAsp87AsnReduced target affinityE. coli
parCSer80IleReduced target affinityE. coli
PMQR genese.g., qnrSPlasmid-mediated resistanceE. coli
acrAB-tolCOverexpressionIncreased effluxE. coli

Note: Data for this table would be derived from specific research findings mentioned in the text, such as those in reference nih.gov.

Clinical Efficacy Studies and Therapeutic Applications of Marbofloxacin in Disease Models

Efficacy in Respiratory Tract Infections (RTI) Research

Marbofloxacin has been evaluated for its efficacy in treating respiratory tract infections, particularly those involving key bacterial pathogens in veterinary medicine. nih.govfrontiersin.orgnih.gov

Murine Lung Infection Models with Pasteurella multocida

Studies utilizing murine lung infection models have investigated the pharmacokinetic/pharmacodynamic (PK/PD) properties and efficacy of this compound against Pasteurella multocida. nih.govnih.govresearchgate.net These studies have shown that this compound exhibits concentration-dependent killing against P. multocida. nih.govnih.gov The ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₀₋₂₄h/MIC) was identified as a key PK/PD index correlating with efficacy. nih.govnih.govresearchgate.net

Research has determined the fAUC₀₋₂₄h/MIC values associated with different levels of bacterial reduction in this model. For a static effect (no net change in bacterial count), an fAUC₀₋₂₄h/MIC of 40.84 hours was required. nih.govnih.govresearchgate.net Achieving a 2 log₁₀ reduction in bacterial counts necessitated a ratio of 139.34 hours, while a 3 log₁₀ reduction required 278.08 hours. nih.govnih.govresearchgate.net

However, one study indicated that achieving a bactericidal effect (defined as a 3 log₁₀ reduction) against P. multocida with an MIC₉₀ of 0.12 µg/ml might require higher doses than those commonly used in clinical practice, based on the predicted fAUC₀₋₂₄h/MIC target of 278.08 hours. nih.govnih.gov Another study comparing this compound efficacy against P. multocida and Mannheimia haemolytica in immunocompromised mice found that this compound was much more efficacious against M. haemolytica, with a dose that failed to eliminate P. multocida achieving total eradication of M. haemolytica. frontiersin.orgplos.org This suggests that even with similar MICs, in vivo efficacy can differ between bacterial species. plos.org

Table 1: this compound PK/PD Targets in Murine Pasteurella multocida Lung Infection Model

Effect on Bacterial CountfAUC₀₋₂₄h/MIC (hours)
Static Effect40.84
2 log₁₀ Reduction139.34
3 log₁₀ Reduction278.08

Field Efficacy Evaluations in Calves and Pigs with RTI

Field trials have assessed the efficacy of this compound in treating naturally occurring respiratory disease in calves and pigs. nih.govnih.govresearchgate.nettandfonline.com

Efficacy in Urinary Tract Infections (UTI) Research

This compound has been investigated for its effectiveness in treating urinary tract infections in companion animals. researchgate.netnih.govcabidigitallibrary.orgicm.edu.pl

Studies on Canine and Feline Lower Urinary Tract Disorders

Clinical studies in dogs and cats diagnosed with lower urinary tract disorders have evaluated the efficacy of this compound. researchgate.netcabidigitallibrary.orgicm.edu.pl In a study including dogs and cats with lower urinary tract symptoms, bacterial UTIs were confirmed in a subset of these animals. researchgate.neticm.edu.pl Common bacteria isolated included Proteus mirabilis and coagulase-positive Staphylococci in canine and feline urine samples, respectively. researchgate.neticm.edu.pl Antimicrobial susceptibility testing revealed that a significant percentage of isolates were susceptible to this compound (65.7% of dog isolates and 85.7% of cat isolates in one study). researchgate.netcabidigitallibrary.orgicm.edu.pl this compound has been identified as effective against key pathogens involved in UTIs in small animals, such as Escherichia coli, most Enterobacteriaceae, Staphylococcus, and Pseudomonas species. cabidigitallibrary.org

Research focusing on feline UTIs in different age groups found this compound to be effective in eliminating and inhibiting the growth of uropathogens such as Staphylococcus spp., Enterococcus spp., Enterobacter spp., Escherichia spp., and Klebsiella spp. sciencebiology.orgsciencebiology.org Younger cats were observed to be more prone to UTIs with a diverse range of uropathogens, and this compound showed promise in treating these cases. sciencebiology.orgsciencebiology.org

Bacteriological and Clinical Cure Rate Assessments in UTI Models

Assessments of bacteriological and clinical cure rates have been central to evaluating this compound's efficacy in UTI models. la.govnih.gov A multicentric study in dogs with clinical signs of UTI compared this compound to amoxicillin-clavulanic acid. nih.gov this compound yielded a bacteriological cure rate of 96.2%, compared to 85.0% for amoxicillin-clavulanic acid. nih.gov The clinical cure rates were 83.3% for this compound and 69.7% for amoxicillin-clavulanic acid. nih.gov Fewer relapses were observed in the group treated with this compound. nih.gov

In vitro studies evaluating the killing of canine UTI pathogens, including E. coli, Proteus mirabilis, Enterococcus faecalis, and Staphylococcus pseudintermedius, by various antimicrobials including this compound, have shown that this compound can kill more bacterial cells and faster than some other agents, depending on the concentration. nih.gov At maximum urine drug concentrations, this compound killed significantly more E. coli cells than ampicillin, cephalexin, and trimethoprim/sulfamethoxazole. nih.gov

Table 2: Comparative Cure Rates in Canine UTI Study

TreatmentBacteriological Cure Rate (%)Clinical Cure Rate (%)
This compound96.283.3
Amoxicillin-Clavulanic Acid85.069.7

Efficacy in Dermatological Infections Research

This compound has also been investigated for its efficacy in treating dermatological infections, particularly canine pyoderma. la.govresearchgate.netnih.gov Canine pyoderma is frequently caused by Staphylococcus pseudintermedius, although Gram-negative organisms can also be involved, especially in deep pyoderma. researchgate.net

An open clinical trial evaluated the efficacy of this compound tablets for treating superficial and deep bacterial pyoderma in dogs. researchgate.netnih.gov The predominant pathogen isolated from skin lesions in this study was Staphylococcus intermedius (now largely reclassified as Staphylococcus pseudintermedius). researchgate.netnih.gov Treatment with this compound resulted in a successful outcome in a high percentage of cases. researchgate.netnih.gov

Table 3: this compound Efficacy in Canine Pyoderma

OutcomePercentage of Dogs (n=72)
Successful86.1%
Improved8.3%
Failed5.6%

This compound is considered effective against staphylococcal skin infections and appears to be quite effective in the therapy for canine pyoderma. la.gov Fluoroquinolones, including this compound, are licensed for oral use in dogs with skin infections and are generally effective against S. pseudintermedius and other skin pathogens in both laboratory and clinical studies. rvc.ac.uk

Clinical Trial Evaluations in Canine Superficial and Deep Pyoderma

Clinical trials have investigated the efficacy of this compound in treating both superficial and deep bacterial pyoderma in dogs. In one open clinical trial involving 72 dogs with bacterial pyoderma (86% superficial, 14% deep), treatment with this compound resulted in a successful outcome in 62 out of 72 dogs (86.1%), with improvement noted in 6 dogs (8.3%) and treatment failure in 4 dogs (5.6%). The predominant pathogen isolated in this study was Staphylococcus intermedius. researchgate.netnih.gov Another study comparing this compound and ibafloxacin for canine pyoderma reported an 81% efficacy for this compound in treating both superficial and deep cases. researchgate.net A comparative trial evaluating this compound against amoxicillin-clavulanic acid in clinical cases of canine pyoderma found that both regimens led to significant improvements in pruritus, lesion resolution, and coat condition. However, significantly higher efficacy was observed in the this compound-treated group. luvas.edu.in Excellent response rates, up to 96%, have been reported in dogs with superficial or deep pyodermas following treatment with this compound. scribd.com

Efficacy in Mastitis Models

This compound is indicated for the treatment of mastitis caused by susceptible strains of Escherichia coli in dairy cows. ajol.info

Efficacy in Bone and Joint Infections

This compound's broad spectrum of activity includes bacteria commonly cultured from naturally occurring septic joints in calves, such as Mycoplasma bovis, Trueperella pyogenes, Escherichia coli, Haemophilus somnus, and Streptococcaceae. researchgate.netresearchgate.net

Intravenous Regional Limb Perfusion Studies for Interdigital Phlegmon in Dairy Cows

Intravenous regional limb perfusion (IVRLP) is a technique that provides high antimicrobial concentrations at the site of infection in the distal limb. researchgate.netmdpi.com The clinical efficacy of a single antimicrobial IVRLP with this compound has been investigated for treating naturally occurring interdigital phlegmon (IP) in dairy cows. researchgate.netsciprofiles.comdntb.gov.ua A randomized parallel-group study comparing this compound and ceftiofur sodium administered via single IVRLP in dairy cows with acute IP found that on the fifteenth day after treatment, 17 out of 20 cows (85%) in both groups showed a positive outcome, with no significant difference between the groups (p > 0.05). researchgate.netsciprofiles.comdntb.gov.ua These preliminary results suggest that a single antimicrobial IVRLP procedure, regardless of whether this compound or ceftiofur sodium is used, can have a high success rate in treating acute IP in dairy cattle and help restore milk yield. sciprofiles.comdntb.gov.ua

Exploratory Research in Non-Bacterial Pathologies with this compound (e.g., Canine Visceral Leishmaniosis)

Exploratory research has investigated the potential utility of this compound in treating non-bacterial pathologies, such as canine visceral leishmaniosis (CVL). nih.govmdpi.com In vitro studies have shown that this compound can induce leishmanicidal activity against Leishmania infantum promastigotes and intracellular amastigotes in dog-monocyte-derived macrophages in a dose-dependent manner. Successful treatment of canine infected macrophages was observed with 500 µg/ml of this compound after 48 hours. nih.gov This leishmanicidal activity was found to act through a TNF-alpha and nitric oxide pathway. nih.gov

A phase II, randomized, open-label field trial evaluated the efficacy of this compound in naturally infected dogs with visceral leishmaniosis. nih.gov Dogs were assigned to different treatment duration groups (10, 20, 28, or 40 days). Efficacy was achieved in 5 out of 6 dogs treated for 28 days, 4 out of 6 dogs treated for 10 or 20 days, and 3 out of 6 dogs treated for 40 days. Efficacy was reached more quickly (58.4 days) in the 28-day treatment group. nih.gov Improvement of clinical signs also tended to be better and faster in the 28-day group. nih.gov While some relapses were observed after 9 months of follow-up, particularly in the 40-day group, there was a significant reduction in amastigote density in macrophages after 3 months across all groups compared to the initial density. nih.gov These results suggest that this compound may offer a safe alternative for treating canine visceral leishmaniosis. nih.gov

Methodological Approaches in Clinical Efficacy Assessment (e.g., Randomized Controlled Trials, Tissue Cage Models)

The clinical efficacy of this compound in veterinary medicine is assessed using various methodological approaches, including randomized controlled trials and tissue cage models.

Randomized controlled trials (RCTs) are considered a gold standard for comparing the clinical outcomes of different treatments. mdpi.com this compound's efficacy has been evaluated in RCTs for conditions such as canine pyoderma rvc.ac.uk, bovine respiratory disease nih.govresearchgate.net, and acute coliform mastitis in cattle cabidigitallibrary.org. These trials often involve comparing this compound to other antimicrobial agents or placebo, with efficacy assessed based on clinical response, bacteriological cure rates, and other relevant parameters. researchgate.netcabidigitallibrary.orgnih.gov

Tissue cage models are experimental models used for pharmacokinetic/pharmacodynamic (PK/PD) studies of antimicrobials in vivo. frontiersin.orgslu.sescienceopen.com These models involve the subcutaneous implantation of perforated hollow devices that fill with fluid, mimicking an infection site. slu.se Tissue cage models allow for the evaluation of antimicrobial activity and the optimization of dosage regimens in the presence of host defenses. frontiersin.orgscienceopen.com Studies using tissue cage models in calves have investigated the in vivo antimicrobial activity of this compound against bacteria such as Pasteurella multocida. frontiersin.orgscienceopen.comnih.gov These studies integrate PK data from tissue cage fluid with in vitro or ex vivo bacterial susceptibility data to determine PK/PD indices, such as the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC), that correlate with therapeutic efficacy. frontiersin.orgnih.gov Tissue cage models have also been used in goats to study the pharmacokinetics of this compound in serum and tissue cage fluid and to evaluate its pharmacodynamic activity against pathogens like Mannheimia haemolytica and coagulase-negative staphylococci. nih.govmdpi.comucm.es While tissue cage models provide valuable insights into the PK/PD relationships of antimicrobials, their results often need to be validated by clinical trials. frontiersin.org

Pharmacological Interactions of Marbofloxacin with Co-administered Agents

Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Effects on Pharmacokinetics of NSAIDs (e.g., Flunixin Meglumine, Ketoprofen, Dexamethasone, Carprofen, Cimicoxib)

The co-administration of marbofloxacin with certain NSAIDs has been investigated for potential pharmacokinetic interactions. While some studies have explored the interaction between fluoroquinolones and NSAIDs, specific detailed pharmacokinetic data for this compound with all listed NSAIDs (Flunixin Meglumine, Ketoprofen, Dexamethasone, Carprofen, Cimicoxib) are not extensively documented in the provided search results.

One study in buffalo calves investigated the co-administration of intramuscular this compound and meloxicam, another NSAID. This study suggested that meloxicam affects the pharmacokinetic parameters of this compound when administered intramuscularly in buffalo calves. thepharmajournal.com Another study mentioned that enrofloxacin, another fluoroquinolone, delays the elimination of flunixin meglumine in dogs, possibly through competitive inhibition of renal tubular transporters, leading to higher flunixin blood concentrations. lefil.vet While this highlights a potential class effect of fluoroquinolones on NSAID pharmacokinetics, direct data for this compound and flunixin meglumine in dogs were not found.

Research in calves examined the simultaneous intramuscular administration of this compound and ketoprofen, focusing on biochemical and coagulation parameters rather than detailed pharmacokinetics. researchgate.net This study noted that intramuscular injection of this compound significantly increased creatine kinase and lactate dehydrogenase values, potentially related to muscle damage. researchgate.net Ketoprofen administration influenced prothrombin time, activated partial thromboplastin time, and fibrinogen levels. researchgate.net Further investigation was suggested to determine the safety of this combination. researchgate.net

Studies in donkeys have shown that most NSAIDs used in horses are metabolized faster in donkeys, requiring potential dose or frequency adjustments. cabidigitallibrary.org However, this information pertains to NSAID pharmacokinetics in donkeys generally and does not specifically detail interactions with this compound.

Assessment of Neuroexcitatory Interactions with NSAIDs in Canine Models

Concurrent administration of certain fluoroquinolone antimicrobials and NSAIDs has been associated with inducing convulsions in humans. researchgate.net A study investigated possible neuroexcitatory interactions between this compound and either carprofen or cimicoxib in dogs without central nervous system disease. researchgate.netnih.gov The study utilized electroencephalogram (EEG) recordings during and after intravenous administration of this compound following pre- and postoperative treatment with either carprofen or cimicoxib. researchgate.netnih.gov The results indicated that this compound injection did not cause effects on quantitative and qualitative EEG parameters in dogs treated with either cimicoxib or carprofen. researchgate.netnih.gov The concurrent use of this compound with either cimicoxib or carprofen did not induce neuroexcitatory activities in these dogs. researchgate.netnih.gov

Interactions Affecting Oral Absorption of this compound (e.g., Sucralfate)

The oral absorption of this compound can be significantly affected by co-administered agents containing divalent and trivalent cations. Compounds such as sucralfate, antacids, and mineral supplements containing iron, aluminum, calcium, magnesium, and zinc can interfere with the absorption of quinolones, potentially decreasing their bioavailability. vin.comzoetisus.com This interference occurs because these cations can bind to this compound, forming insoluble complexes that are poorly absorbed from the gastrointestinal tract. vin.comzoetisus.commsdvetmanual.com

Studies have specifically demonstrated the impact of sucralfate on this compound absorption. Pretreatment with sucralfate two hours before oral administration of this compound in dogs delayed absorption and significantly decreased the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC). ecronicon.net One study reported a decrease in Cmax by 53.5% and AUC by 42.6% when sucralfate was administered two hours prior to this compound in dogs. ecronicon.net To minimize this interaction, it is recommended to separate the administration of this compound and agents containing these cations by at least two hours. vin.comvetsafecare.com

The following table summarizes the effect of sucralfate on this compound pharmacokinetics in dogs:

Co-administered AgentEffect on this compound Pharmacokinetics (Oral Administration)Research FindingCitation
Sucralfate (pre-treatment)Delayed absorption, Significant decrease in Cmax and AUCCmax decreased by 53.5% ± 18.6%, AUC decreased by 42.6% ± 10.7% ecronicon.net
Agents containing divalent/trivalent cations (Iron, Aluminum, Calcium, Magnesium, Zinc)Can interfere with absorption, potentially decrease bioavailabilityBind to this compound vin.comzoetisus.com

Interactions Affecting Drug Metabolism and Clearance (e.g., Cytochrome P450 Inhibition leading to increased Theophylline concentrations)

Certain fluoroquinolones can interfere with the metabolism of other drugs by inhibiting hepatic microsomal cytochrome P450 (CYP) enzymes. islandscholar.canih.govresearchgate.netscispace.com This can lead to increased plasma concentrations of drugs metabolized by these enzymes. Theophylline, a methylxanthine bronchodilator, is primarily cleared by hepatic metabolism, and its metabolism can be inhibited by fluoroquinolones, particularly via the CYP1A2 enzyme. lefil.vetislandscholar.ca

Studies have investigated the effect of this compound on the pharmacokinetics of theophylline in dogs. While some alteration in theophylline metabolism was observed, the extent of the interaction appears to be dose-dependent. nih.govresearchgate.net At a dose of 2 mg/kg, this compound did not clearly result in an increased AUC or decreased clearance of theophylline. nih.govresearchgate.net However, at a higher dose of 5 mg/kg, a statistically significant increase in AUC and a decrease in the total clearance of theophylline were found. nih.govresearchgate.net One study reported a 26% reduction in theophylline clearance at the 5 mg/kg this compound dose. nih.govresearchgate.net Although this reduction might not be clinically significant in healthy dogs, there could be a potential for theophylline accumulation in dogs with renal impairment when this compound is co-administered. nih.govresearchgate.net

Fluoroquinolones, including ciprofloxacin, a metabolite of enrofloxacin, have been shown to inhibit CYP1A activity in dogs in vitro. lefil.vet In vivo studies in dogs have demonstrated that plasma theophylline concentrations are increased by enrofloxacin (30–50%) and this compound (28%). lefil.vet

Synergistic or Antagonistic Interactions with Mucolytic Agents (e.g., N-acetyl-L-cysteine)

Interactions between fluoroquinolones and mucolytic agents like N-acetyl-L-cysteine (NAC) have been explored, particularly regarding antibacterial activity and pharmacokinetics. While in vitro studies have suggested synergistic antimicrobial activity between fluoroquinolones and NAC, in vivo data, particularly concerning pharmacokinetic interactions, have been limited. mdpi.comnih.govresearchgate.net

A study in broiler chickens investigated the effect of NAC on the oral pharmacokinetics and antibacterial activity of this compound. mdpi.comnih.govresearchgate.net The study found that oral co-administration of NAC significantly reduced the bioavailability of this compound after a single oral administration into the crop. mdpi.comnih.govresearchgate.net NAC was shown to reduce this compound's bioavailability by approximately two-fold. researchgate.netmdpi.com Additionally, NAC decreased the elimination rate constant of this compound. mdpi.comnih.govresearchgate.net

Despite the reduction in bioavailability, the study in chickens also observed an enhancement of this compound's antibacterial activity against Escherichia coli ATCC 25922 in a dose-dependent manner when combined with NAC. mdpi.comresearchgate.netmdpi.com At a concentration of 20 µg/mL, NAC led to a 3.8-fold reduction in the minimum inhibitory concentration (MIC) of this compound against E. coli. mdpi.comnih.govresearchgate.net Concentrations between 1 µg/mL and 6 µg/mL resulted in a two-fold decrease in the MIC. mdpi.comnih.govresearchgate.net However, no change was observed in this compound's effect on Staphylococcus aureus ATCC 25923 when combined with NAC. mdpi.comnih.govresearchgate.net

Another study examining the interaction between NAC and enrofloxacin (another fluoroquinolone) or gentamicin against canine otitis externa bacterial isolates in vitro found that most interactions were indifferent or antagonistic at the tested concentrations. nih.gov This suggests that the nature of the interaction may vary depending on the specific fluoroquinolone and bacterial isolate.

The following table summarizes the observed effects of N-acetyl-L-cysteine on this compound:

Co-administered AgentEffect on this compound Pharmacokinetics (Oral Administration in Chickens)Effect on this compound Antibacterial Activity (In vitro against E. coli ATCC 25922)Citation
N-acetyl-L-cysteine (NAC)Reduced bioavailability (approx. two-fold), Decreased elimination rate constantEnhanced activity (dose-dependent reduction in MIC) mdpi.comnih.govresearchgate.netmdpi.com

Interactions with Other Drug Classes (e.g., Anticoagulants, Local Anesthetics, Vaccines)

Information regarding specific interactions of this compound with anticoagulants, local anesthetics, and vaccines is less extensively detailed in the provided search results compared to interactions with divalent cations or theophylline.

Fluoroquinolones in general have been reported to potentially interact with oral anticoagulants like warfarin, leading to an elevated International Normalized Ratio (INR) and an increased risk of bleeding. nih.gov This interaction is thought to involve the inhibition of cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolism of warfarin. nih.gov While this is a class effect of fluoroquinolones, specific studies detailing the interaction between this compound and anticoagulants were not found in the provided results.

Advanced Analytical Methodologies for Marbofloxacin Quantification

High-Performance Liquid Chromatography (HPLC) Methods for Marbofloxacin Analysis

HPLC is a widely applied technique for the determination of this compound due to its versatility and ability to separate the analyte from complex matrices. akjournals.comnih.govglobalresearchonline.netakjournals.comoup.com Different detection methods can be coupled with HPLC to achieve varying levels of sensitivity and specificity.

HPLC with Ultraviolet (UV) Detection

HPLC-UV is a common method for this compound analysis, particularly in pharmaceutical formulations and some biological matrices where higher concentrations may be present. akjournals.comglobalresearchonline.netakjournals.comrjptonline.orgmoca.net.uanih.gov This detection method relies on the absorption of UV light by the this compound molecule at specific wavelengths.

Several studies have reported validated HPLC-UV methods for this compound quantification. One method for determining this compound in veterinary chewable tablets utilized a C18 column with an isocratic mobile phase of acetonitrile–water (55:45 v/v; pH 3.0) and UV detection at 298 nm. This method showed linearity in the range of 2.5 to 17.5 μg/mL with a correlation coefficient of 0.99991, and achieved detection and quantitation limits of 0.25 and 0.81 μg/mL, respectively. akjournals.comakjournals.com Another HPLC-UV method for simultaneous determination of this compound and trovafloxacin in sheep plasma used a gradient mobile phase and detection at 293 and 270 nm, with a quantification limit of 2 ng/mL for this compound. rjptonline.orgnih.gov An eco-friendly UV spectrophotometric method for this compound in tablets used purified water + ethanol (80:20, v/v) as a diluent and detection at 296 nm, showing linearity from 6 to 21 µg/mL with LOD and LOQ of 0.39 and 1.18 µg/mL. researchgate.net

Table 1: Examples of HPLC-UV Methods for this compound Quantification

MatrixColumn TypeMobile PhaseDetection Wavelength (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Citation
Veterinary chewable tabletsC18Acetonitrile–water (55:45 v/v; pH 3.0)2982.5 – 17.50.250.81 akjournals.comakjournals.com
Sheep plasmaC18Gradient (NaH₂PO₄, tetrabutylammonium hydroxide, ACN, MeOH)293, 2700.01 – 500.0020.01 rjptonline.orgnih.gov
TabletsN/APurified water + ethanol (80:20, v/v)2966 – 210.391.18 researchgate.net

HPLC with Fluorescence (FL) Detection

Fluorescence detection offers enhanced sensitivity compared to UV detection for compounds that exhibit native fluorescence, such as this compound. globalresearchonline.netrjptonline.orgresearchgate.nettandfonline.comnih.gov This makes HPLC-FL particularly useful for analyzing this compound in biological samples where concentrations may be low.

A sensitive HPLC-FL method for this compound determination in plasma used a reversed-phase column with an aqueous solution-acetonitrile (80:20) mobile phase and monitoring at excitation/emission wavelengths of 338/425 nm. nih.gov This method demonstrated linearity from 15 to 1500 ng/mL (0.015 to 1.5 µg/mL) with a detection limit of 15 ng/mL. nih.gov Another HPLC-FL method for fluoroquinolones in avian serum, including this compound, used excitation and emission wavelengths of 338 nm and 425 nm, respectively, with a linear range of 10–1000 ng/mL. researchgate.nettandfonline.com Micellar liquid chromatography with fluorescence detection has also been used for this compound analysis in milk. rjptonline.org

Table 2: Examples of HPLC-FL Methods for this compound Quantification

MatrixColumn TypeMobile PhaseExcitation (nm)Emission (nm)Linearity Range (ng/mL)LOD (ng/mL)Citation
PlasmaReversed-phaseAqueous solution-acetonitrile33842515 – 150015 nih.gov
Avian serumReversed-phaseAcetonitrile and phosphate buffer33842510 – 1000N/A researchgate.nettandfonline.com

HPLC Coupled with Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. ijarsct.co.inufmg.brresearchgate.netresearchgate.netnih.govkoreascience.krjfda-online.com This method is particularly valuable for trace analysis of this compound in complex matrices, such as food products and biological fluids, where very low detection limits are required.

LC-MS/MS methods for this compound often involve monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.netkoreascience.krjfda-online.com One LC-MS/MS method for this compound in sheep plasma used liquid-liquid extraction and monitored transitions at 363.00→320.00 and 363.00→245.00. researchgate.net This method showed linearity over the range of 0.001 μg/mL to 10 μg/mL with a regression coefficient greater than 0.9994, and achieved a limit of quantification of 0.001 μg/mL. researchgate.net Another LC-MS/MS method for determining fluoroquinolones, including this compound, in chicken muscle utilized a QuEChERS extraction and achieved LOD and LOQ values of 0.09 to 0.76 ppb and 0.26 to 2.29 ppb, respectively, for the tested fluoroquinolones. koreascience.kr LC-MS/MS has also been applied for the quantification of this compound in honey and marine products. nih.govjfda-online.com

Table 3: Examples of LC-MS/MS Methods for this compound Quantification

MatrixExtraction MethodMS/MS Transitions (Precursor→Product Ions)Linearity RangeLOQCitation
Sheep plasmaLiquid-liquid extraction363.00→320.00, 363.00→245.000.001 – 10 µg/mL0.001 µg/mL researchgate.net
Chicken muscleQuEChERSN/A (MRM mode)N/A0.26 – 2.29 ppb (for FQs) koreascience.kr
HoneyN/AN/A (MRM mode)N/AN/A nih.gov
Marine productsAcetonitrile extractionN/A (MRM mode)N/A0.24 – 0.96 ng/g (for FQs) jfda-online.com

Capillary Electrophoresis (CE) Techniques for this compound Determination

Capillary Electrophoresis (CE) is another analytical technique used for the separation and determination of this compound. akjournals.comglobalresearchonline.netakjournals.comresearchgate.net CE offers advantages such as high separation efficiency and low sample and solvent consumption.

CE with UV Detection (CE-UV)

CE-UV involves the separation of this compound based on its charge and size within a capillary, with detection by UV absorbance. akjournals.comglobalresearchonline.netakjournals.comresearchgate.netnih.gov While potentially less sensitive than fluorescence or mass spectrometry detection, CE-UV can be suitable for certain applications, such as the analysis of pharmaceutical formulations or samples with relatively higher concentrations. Methods utilizing CE-UV for fluoroquinolones, including this compound, have been reported. akjournals.comglobalresearchonline.netakjournals.com

CE with Electrospray Mass Spectrometry (CE-MS)

Coupling CE with mass spectrometry, particularly electrospray ionization mass spectrometry (CE-MS), provides a powerful tool for this compound analysis, offering high sensitivity and confirmatory capabilities. akjournals.comglobalresearchonline.netakjournals.comnih.govnih.govcapes.gov.br CE-MS allows for the separation of this compound by electrophoresis followed by mass analysis, enabling both identification and quantification. CE-MS/MS, using tandem mass spectrometry, further enhances selectivity and sensitivity by monitoring specific fragmentation patterns. nih.govcapes.gov.br

CE-MS/MS methods have been developed for the determination of this compound in complex matrices like milk and meat. nih.govcapes.gov.br One CZE-MS/MS method for quinolones in bovine raw milk, including this compound, achieved limits of detection and quantification below 6 and 24 ppb, respectively. nih.gov The integration of microextraction by packed sorbents (MEPS) with nonaqueous capillary electrophoresis-mass spectrometry (NACE-MS) has also been explored for determining fluoroquinolones like this compound in urine, allowing analysis of micrograms per liter levels with small sample volumes. nih.gov

Table 4: Examples of CE-MS Methods for this compound Quantification

TechniqueMatrixSample PreparationDetectionLODLOQCitation
CZE-MS/MSBovine raw milkSolid-phase extractionTandem MS (MRM)< 6 ppb< 24 ppb nih.gov
MEPS-NACE-MSUrineMicroextraction by packed sorbentsMass Spectrometry6.3-10.6 µg/L (for FQs)N/A nih.gov
CE-MS/MSChicken musclePressurized liquid extraction + in-line SPETandem MS (MRM)40-140 ng/kg (for FQs)130-470 ng/kg (for FQs) capes.gov.br

Immunoassay Techniques (e.g., Indirect Competitive ELISA) for this compound Detection

Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer sensitive and high-throughput methods for the detection and quantification of this compound, particularly for residue screening in food products. Indirect Competitive ELISA (ic-ELISA) is a common format used for this purpose. tandfonline.comnih.gov

These methods rely on the specific binding between this compound (or a this compound conjugate) and an antibody. In an ic-ELISA, free this compound in the sample competes with a coated this compound conjugate for binding sites on the antibody. The amount of bound antibody is then detected, typically using an enzyme-labeled secondary antibody and a substrate. The signal generated is inversely proportional to the concentration of this compound in the sample.

Research has demonstrated the development of broad-specificity ELISAs capable of detecting this compound along with other fluoroquinolones like ofloxacin. tandfonline.combiomedpharmajournal.org For instance, an ic-ELISA was developed for the simultaneous detection of this compound and ofloxacin residues in milk and porcine muscle samples. tandfonline.com This method showed satisfactory recovery rates ranging from 80.52% to 95.46% and exhibited good correlation with results obtained by HPLC-MS/MS, indicating its accuracy and quantitative capability for monitoring residues in animal-derived foods. tandfonline.com Another study reported an ic-ELISA using monoclonal antibodies against this compound with a half-maximal inhibitory concentration (IC50) of 0.07 ng/mL and a limit of detection (LOD) of 0.01 ng/mL for this compound detection, with recovery rates in milk ranging from 72.28% to 129.19%. nih.gov

Spectrophotometric and Turbidimetric Methods for this compound Analysis

Spectrophotometric methods, particularly in the ultraviolet (UV) region, are utilized for the determination of this compound. These methods measure the absorption of UV light by this compound at specific wavelengths. Derivative spectrophotometry has also been applied for the simultaneous estimation of this compound. researchgate.netresearchgate.net For example, a derivative UV spectrophotometric method was developed and validated for this compound determination in pharmaceuticals, employing first, second, third, and fourth derivative orders at specific wavelengths. researchgate.net

UV spectrophotometry has been successfully applied for the quantitative evaluation of this compound in tablets. researchgate.netnih.gov One eco-friendly UV spectrophotometric method used purified water-ethanol (80:20, v/v) as a diluent and measured absorbance at 296 nm. nih.gov

Turbidimetric methods, often microbiological in nature, are also employed to evaluate the potency of this compound, particularly in pharmaceutical formulations like tablets. oup.comnih.govresearchgate.net These methods are based on the principle that the turbidity of a microbial culture is affected by the presence and concentration of an antimicrobial agent like this compound. A fast turbidimetric method has been developed and validated for the routine quality control of this compound in tablets, providing an alternative or complementary approach to physicochemical analysis. oup.comnih.govresearchgate.net This method utilizes a microbial strain sensitive to this compound, such as E. coli ATCC 25922, and measures the inhibition of microbial growth, which is reflected in changes in turbidity. oup.comnih.gov

Method Validation Parameters and Analytical Performance Characteristics

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. certified-laboratories.com Key validation parameters for this compound quantification methods typically include linearity, accuracy, precision, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), and robustness. researchgate.netresearchgate.netnih.govoup.comnih.govglobalresearchonline.netoup.comakjournals.comresearchgate.net These parameters are often evaluated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) and AOAC. globalresearchonline.netakjournals.comresearchgate.net

Linearity: Assesses the proportional relationship between the analyte concentration and the method's response over a defined range. For this compound methods, linearity has been demonstrated with high correlation coefficients (R² or r²) typically greater than 0.999. researchgate.netresearchgate.netnih.govglobalresearchonline.netakjournals.comresearchgate.net For example, a UV spectrophotometric method showed linearity in the range of 3-9 µg/mL with R² of 0.9994 nih.gov, while an HPLC method for tablets showed linearity from 2.5 to 17.5 μg/mL with a correlation coefficient of 0.99991 akjournals.comresearchgate.net. A turbidimetric method for tablets was linear in the range of 0.25 to 2.56 µg/mL. oup.comnih.gov

Accuracy: Evaluates the closeness of the measured values to the true value. It is often expressed as the percentage recovery of the analyte from spiked samples. Reported average recovery rates for this compound methods are generally within acceptable ranges, such as 98.25% to 101.52% for a derivative UV spectrophotometric method researchgate.net, 100.39% for a UV spectrophotometric method in tablets researchgate.netnih.gov, 100.20% for a turbidimetric method in tablets oup.comnih.gov, and 98.0%–102.0% for an HPLC method in chewable tablets akjournals.com.

Precision: Measures the agreement among individual test results when the method is applied repeatedly. It is commonly expressed as the Relative Standard Deviation (RSD). Precision is assessed at different levels, including intra-day (repeatability) and inter-day (intermediate precision). Reported RSD values for this compound methods are typically low, indicating good precision. For instance, a UV spectrophotometric method showed intraday RSD of 1.20% and interday RSD of 1.68% researchgate.netnih.gov. An HPLC method for chewable tablets had RSD values below 2% for intra- and inter-day analysis akjournals.comresearchgate.net. A turbidimetric method reported intraday RSD of 2.26% and interday RSD of 3.49%. oup.comnih.gov

Sensitivity: Determined by the LOD and LOQ. The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. LOD and LOQ values vary depending on the method and matrix. Examples include LOD of 0.39 µg/mL and LOQ of 1.18 µg/mL for a UV spectrophotometric method in tablets researchgate.netnih.gov, and LOD of 0.25 μg/mL and LOQ of 0.81 μg/mL for an HPLC method in chewable tablets akjournals.comresearchgate.net. For analysis in plasma and milk by HPLC, LOD and LOQ were reported as 1 µg/L and 2 µg/L, respectively. nih.gov

Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Robustness has been assessed for this compound methods by varying parameters such as wavelength, diluent concentration, flow rate, and column temperature. researchgate.netnih.govoup.comnih.govoup.comresearchgate.net

Interactive table of method validation parameters for selected methods:

Method TypeMatrixLinearity RangeCorrelation Coefficient (R² or r²)Average Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)LODLOQ
Derivative UV Spect.Pharmaceuticals2–20 µg/mL0.99498.25–101.52Not specifiedNot specifiedNot specifiedNot specified
UV SpectrophotometryTablets3–9 µg/mL0.9994100.391.201.680.39 µg/mL1.18 µg/mL
Turbidimetric (Micro.)Tablets0.25–2.56 µg/mLLinear100.202.263.49Not specifiedNot specified
HPLC-UVChewable Tablets2.5–17.5 μg/mL0.9999198.74< 2< 20.25 μg/mL0.81 μg/mL
HPLCPlasma0.001–10 μg/mL> 0.99%74.91–78.905.20–10.692.34–13.771.000 ng/mL0.333 ng/mL
HPLCPlasma and Milk2–2000 µg/L (spiked)> 0.99%Plasma: 91.17Plasma: < 3Plasma: < 3Plasma: 1 µg/LPlasma: 2 µg/L
Milk: 97.30Milk: < 4Milk: < 4Milk: 1 µg/LMilk: 2 µg/L

Application of Analytical Methods in Various Biological and Pharmaceutical Matrices

Analytical methods for this compound quantification are applied to a wide range of biological and pharmaceutical matrices to support pharmacokinetic studies, monitor residues, and ensure product quality.

Biological Matrices:

Plasma: HPLC methods, including HPLC-UV and LC-MS/MS, are commonly used for determining this compound concentrations in plasma for pharmacokinetic studies in various animal species. nih.govavma.orgakjournals.comufmg.brlongdom.orgresearchgate.net These studies help understand the absorption, distribution, metabolism, and excretion of this compound. For example, an LC-MS/MS method was developed and validated for the bio-quantification of this compound in sheep plasma. longdom.org Another HPLC method was applied to determine this compound in sheep plasma samples. akjournals.com HPLC has also been used to analyze this compound concentrations in plasma of lactating goats. nih.gov

Milk: Quantification of this compound in milk is important for monitoring residues in dairy animals and ensuring food safety. Immunoassays like ELISA and chromatographic methods like HPLC are used for this purpose. nih.govavma.orgtandfonline.com An ic-ELISA was developed for this compound residue detection in milk. tandfonline.com HPLC methods have also been applied to determine this compound levels in milk. nih.govavma.org

Urine: this compound is excreted predominantly in the urine, making urine analysis relevant for excretion studies. avma.orgeuropa.eu While not as frequently highlighted in the provided snippets as plasma or milk, analytical methods capable of handling biological fluids would be applicable.

Tissue: Analysis of this compound in various tissues (e.g., muscle, liver, kidney, skin + fat) is essential for determining tissue distribution and monitoring residues in food-producing animals. avma.orgtandfonline.comufmg.brresearchgate.neteuropa.eu HPLC methods are often used for tissue analysis after appropriate sample preparation. avma.orgeuropa.eu Studies have quantified this compound and its metabolites in broiler chicken tissues using HPLC. avma.org Immunoassays have also been applied to tissue samples like porcine muscle. tandfonline.com

Pharmaceutical Matrices:

Tablets: Spectrophotometric methods (UV and derivative UV), turbidimetric methods, and HPLC are widely used for the quantitative evaluation and quality control of this compound in tablets. researchgate.netresearchgate.netnih.govoup.comnih.govresearchgate.netoup.comakjournals.comresearchgate.netnih.gov These methods are used to determine the content uniformity and stability of this compound in tablet formulations. researchgate.netnih.govakjournals.comresearchgate.net

Feed: While not explicitly detailed in the provided snippets, analytical methods would be necessary to determine this compound concentrations in animal feed if it is used as a medicated feed additive, ensuring correct dosage and preventing contamination.

Injectables: HPLC methods are used for the quantitative determination of this compound in veterinary injectable formulations. globalresearchonline.net

The choice of analytical method depends on factors such as the matrix type, the required sensitivity, the need for high throughput, and the available equipment.

Novel Formulations and Drug Delivery Systems for Marbofloxacin

Development of Sustained-Release Formulations of Marbofloxacin

The development of sustained-release formulations for this compound focuses on maintaining therapeutic drug concentrations over an extended period, thereby reducing the frequency of administration and potentially enhancing efficacy and patient compliance. Polymeric systems have emerged as promising carriers for achieving controlled release of this compound.

Polymeric Microparticles for Controlled Drug Release (e.g., Poly(D,L-lactide-co-glycolic acid) (PLGA) and Poloxamer Encapsulation)

Polymeric microparticles, particularly those composed of biodegradable and biocompatible polymers such as poly(D,L-lactide-co-glycolic acid) (PLGA) and Poloxamer, have been investigated for the encapsulation of this compound to achieve controlled drug release. Studies have demonstrated the successful development of intramuscularly injectable microparticles encapsulating this compound using PLGA and Poloxamer researchgate.netnih.govebi.ac.ukbocsci.com.

Microparticles prepared by methods such as the solid-in-oil-in-water self-emulsifying emulsion technique have shown a spherical shape with particle sizes typically ranging between 80 and 120 μm researchgate.netnih.govebi.ac.uk. The drug loading efficiency in these microparticles can vary, with reported values ranging from 55% to 85% (w/w), influenced by factors such as the amount of hydrophilic agent, like Poloxamer, used in the formulation researchgate.netnih.gov.

The use of PLGA is advantageous due to its favorable properties, including good biocompatibility, biodegradability, and mechanical strength. It has been approved by regulatory bodies like the FDA for drug delivery applications researchgate.net. Poloxamers, being nonionic triblock copolymers, exhibit amphiphilic properties and can form micelles and gel-like structures in aqueous solutions, contributing to their use in controlled drug release systems ontosight.ainih.govmdpi.com. The combination of PLGA and Poloxamer in microparticle formulations allows for tailoring the release profile of encapsulated drugs like this compound researchgate.netnih.gov.

Characterization of Drug Release Kinetics from Novel Formulations

Characterization of drug release kinetics from novel this compound formulations, such as polymeric microparticles, is crucial to understand and predict their in vivo performance. Studies have shown that drug release from this compound-encapsulated microparticles can be sustained over several days nih.gov. For instance, this compound-encapsulated microparticles (MAR-MP) have demonstrated sustained release for 2-3 days nih.gov. The ratio of polymers, such as Poloxamer to PLGA, can significantly influence the drug release profile, with increased ratios of Poloxamer leading to a significant and sustained increase in drug release nih.gov.

While specific detailed kinetic models for this compound release from these systems are often complex and depend on the specific formulation parameters, the general principle involves the diffusion of the drug through the polymer matrix and the eventual degradation of the polymer, leading to the release of the encapsulated drug researchgate.netmdpi.com. Research findings indicate that these formulations are capable of providing a high and sustained release rate of this compound nih.gov.

Pharmacokinetic and Pharmacodynamic Characterization of Long-Acting Formulations

Pharmacokinetic (PK) and pharmacodynamic (PD) characterization of long-acting this compound formulations is essential to evaluate their in vivo behavior and predict their clinical efficacy. Studies in target species, such as lactating goats, have investigated the PK profiles of this compound after administration of long-acting formulations, including those based on Poloxamer 407 (P407) and Poloxamer 407 combined with carboxymethylcellulose (P407-CMC) mdpi.comresearchgate.netnih.gov.

These studies compare the PK parameters of novel formulations with conventional routes of administration, such as intravenous (IV) and subcutaneous (SC) injections mdpi.comresearchgate.netnih.gov. Key PK parameters evaluated include terminal half-life (t½λz), clearance, maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC) mdpi.comresearchgate.netnih.gov.

Data from a study in lactating goats comparing different administration routes and formulations are presented in the table below, normalized to a 2 mg/kg dose where applicable mdpi.com.

ParameterIV (2 mg/kg)SC (2 mg/kg)SC-P407 (6 mg/kg)SC-P407-CMC (6 mg/kg)
Terminal Half-life (t½λz) in Plasma (h)7.126.5713.9212.19
Clearance (L/kg×h) after IV0.29---
Absolute Bioavailability (%)-93.92103.2781.74
Cmax in Plasma (mg/L)-2.372.621.99
Tmax in Plasma (h)-1.546.495.35
Terminal Half-life in Milk (h)7.227.169.307.74
AUCmilk/AUCplasma Ratio1.04–1.231.04–1.231.04–1.231.04–1.23
Cmax-milk/Cmax-plasma Ratio0.72–1.200.72–1.200.72–1.200.72–1.20

Note: Data for SC-P407 and SC-P407-CMC are from a study using a 6 mg/kg dose and presented alongside 2 mg/kg IV and SC data for comparison of formulation effects on parameters like half-life and Tmax. AUC and Cmax values are directly from the 6 mg/kg dose for the long-acting formulations. mdpi.comresearchgate.net

The PK/PD relationship is critical for predicting the efficacy of antimicrobial agents. For fluoroquinolones like this compound, the fAUC24/MIC ratio (the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration) is a key predictor of efficacy mdpi.comresearchgate.netnih.gov. Studies utilizing Monte Carlo simulation based on the PK data have been conducted to determine the probability of achieving specific PK/PD targets necessary for inhibiting bacterial growth, such as an fAUC24/MIC ratio > 125, against relevant pathogens like Mycoplasma agalactiae mdpi.comresearchgate.netnih.gov. These analyses help in determining appropriate dosage regimens for the long-acting formulations to ensure therapeutic success and minimize the risk of resistance development mdpi.comresearchgate.netnih.gov.

Assessment of Therapeutic Advantages of Advanced Delivery Systems

Advanced drug delivery systems for this compound offer several potential therapeutic advantages compared to conventional formulations. These advantages are primarily linked to the ability to provide sustained drug release and optimize the drug's pharmacokinetic profile.

One significant advantage is the potential for reduced dosing frequency nih.govhumanjournals.com. By maintaining therapeutic concentrations over a longer period, long-acting formulations can decrease the number of administrations required for a complete treatment course. This is particularly beneficial in veterinary medicine, where frequent handling of animals for medication can be stressful and challenging researchgate.netnih.gov.

Enhanced patient compliance is another key advantage. A reduced dosing frequency simplifies the treatment regimen for animal owners or veterinary staff, leading to improved adherence to the prescribed therapy humanjournals.comresearchgate.netiosrphr.org. Better compliance can contribute to more consistent drug exposure and improved treatment outcomes.

Furthermore, advanced delivery systems may play a role in resistance minimization nih.govebi.ac.ukmdpi.comasm.org. Maintaining drug concentrations above the minimum inhibitory concentration (MIC) and, ideally, above the mutant prevention concentration (MPC) for an extended period can limit the selective pressure for resistant bacteria to emerge and multiply mdpi.comasm.org. Fluoroquinolones are concentration-dependent antibiotics, and achieving sufficient drug exposure is crucial for their bactericidal activity and for suppressing the development of resistance researchgate.netmdpi.com. Long-acting formulations designed to provide sustained concentrations within the therapeutic window may contribute to this goal nih.govebi.ac.uk. While the relationship between sustained release and resistance selection is complex and depends on various factors, including the specific pathogen and the magnitude and duration of exposure, optimizing drug delivery to minimize periods of sub-inhibitory concentrations is a recognized strategy in combating antimicrobial resistance mdpi.comasm.org.

Toxicological Mechanisms and Safety Research of Marbofloxacin

Articular Cartilage Development and Toxicity Mechanisms in Immature Animals

Fluoroquinolones, including marbofloxacin, have been associated with the development of cartilaginous lesions in young, growing animals. Research has focused on understanding the histopathological changes, age-dependent susceptibility, and the cellular and molecular mechanisms involved in this chondrotoxicity.

Histopathological and Morphological Studies of Chondrotoxicity

Studies investigating fluoroquinolone-induced chondrotoxicity in immature animals have revealed characteristic histopathological and morphological changes in articular cartilage. These can include macroscopic alterations such as erosion and flap formation on articular surfaces, particularly in weight-bearing joints researchgate.net. Microscopic examination has shown a decrease in matrix proteoglycans, reduced total cartilage thickness, and a decrease in the number of chondrocytes researchgate.net. Other observed histological features include the presence of spindle-shaped cells, fissures within the articular cartilage matrix, and an increase in empty lacunae researchgate.net. For instance, studies on enrofloxacin, another fluoroquinolone, in lambs demonstrated similar histological changes, including decreased matrix proteoglycans and chondrocyte numbers, as well as increased empty lacunae researchgate.net. This compound treatment in juvenile canine chondrocytes has been shown to increase apoptosis rates in a concentration- and time-dependent manner nih.gov.

Age-Dependent Susceptibility and Recovery from Cartilage Lesions

The susceptibility to fluoroquinolone-induced arthropathy is particularly noted in young, growing animals researchgate.net. This compound is generally advised to be avoided in young animals due to the potential for cartilage abnormalities wikipedia.org. While some sources indicate that gait abnormalities associated with quinolone-induced chondropathy can be reversible researchgate.net, the extent and factors influencing recovery, particularly concerning this compound, require further detailed investigation. Age-related differences in the pharmacokinetics of this compound have been observed in calves, with implications for drug exposure levels nih.gov.

Cellular and Molecular Mechanisms Underlying Fluoroquinolone-Induced Arthropathy

The precise cellular and molecular mechanisms underlying fluoroquinolone-induced arthropathy are complex and not fully elucidated, but several pathways have been implicated. One proposed mechanism involves the chelation of divalent cations, such as magnesium (Mg²⁺), which are essential for the proper function of integrin receptors researchgate.net. This chelation can disrupt fibronectin signaling and integrin function, leading to disturbances in cell adhesion, proliferation, and proteoglycan synthesis, ultimately altering cartilage architecture researchgate.net. Oxidative stress and mitochondrial toxicity are also suggested to play roles in FQ-induced tendon damage, which shares some mechanistic similarities with chondrotoxicity researchgate.netjst.go.jp. Studies on other fluoroquinolones like ciprofloxacin have shown effects on tenocytes (tendon cells), including inhibition of cell proliferation by down-regulating cyclin B and cyclin-dependent kinase 1, inhibition of cell spreading and migration via down-regulation of focal adhesion kinase phosphorylation, and enhanced enzymatic activity of matrix metalloproteinase-2 (MMP-2) leading to degradation of type I collagen cgu.edu.tw. The TNF/TNFR1 signaling pathway has been implicated in the early apoptosis of this compound-induced canine juvenile chondrocytes nih.gov. Research has shown that this compound treatment increased mRNA levels of apoptosis-related factors in the TNF/TNFR1 pathway, as well as protein levels of TNFα and TNFR1 in canine chondrocytes nih.gov. Silencing the TNFR1 gene significantly reduced chondrocyte apoptosis and inhibited the expression of downstream signaling molecules in this pathway after this compound treatment nih.gov.

Central Nervous System (CNS) Effects and Neurotoxicity Mechanisms

Fluoroquinolones have the potential to affect the central nervous system, with concerns regarding their potential to induce seizures and excitatory activity.

Investigation of Seizure Potential and Excitatory Activity

This compound can, in rare instances, cause central nervous system stimulation and should be used with caution in animals with a history of seizure disorders wikipedia.orgboerumhillvet.com. CNS effects, including stimulation or seizures, have been noted particularly with high doses or rapid intravenous administration, and the risk may be increased in animals with liver or kidney problems boerumhillvet.comagriculture.vic.gov.au. Concurrent administration of certain fluoroquinolones with nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to induce serious convulsions in humans and can increase the risk of CNS stimulation and convulsive seizures researchgate.netresearchgate.net. Studies in mice using intraventricular injections of other quinolones like norfloxacin, enoxacin, and lomefloxacin have demonstrated dose-dependent convulsive activity, which was significantly enhanced by concurrent administration of biphenylacetic acid, an NSAID researchgate.net.

Electroencephalographic (EEG) Studies in Animal Models

Electroencephalographic (EEG) studies have been utilized in animal models to investigate the neurotoxic potential of fluoroquinolones. A study in dogs examined the effects of concurrent administration of this compound with either carprofen or cimicoxib (NSAIDs) on EEG recordings in dogs without pre-existing CNS disease researchgate.netresearchgate.net. This study found no effects on quantitative and qualitative electroencephalogram parameters immediately following this compound injection in these dogs researchgate.netresearchgate.net. In contrast, studies investigating the neurotoxicity of norfloxacin in freely moving rats using continuous EEG recording observed epileptiform discharges and an increase in the relative total power of the EEG in treated groups researchgate.net. These findings suggest that while this compound in combination with certain NSAIDs may not induce neuroexcitatory activity detectable by EEG in dogs without CNS disease under specific study conditions, other fluoroquinolones have shown clear EEG correlates of neurotoxicity in rodent models.

Mechanisms of CNS Stimulation (e.g., GABAergic System Modulation)

Fluoroquinolones, including this compound, have been associated with central nervous system (CNS) stimulation, although this is considered a rare occurrence wikipedia.orgboerumhillvet.comvetsafecare.com. A proposed mechanism for this effect involves the modulation of the gamma-aminobutyric acid (GABAergic) system. Fluoroquinolones can act as competitive inhibitors of GABA receptor binding, potentially leading to increased neuronal excitability ymaws.com. This inhibitory effect on GABA receptors can be enhanced by the concurrent administration of certain nonsteroidal anti-inflammatory drugs (NSAIDs), which may increase the risk of CNS stimulation and convulsions ymaws.com. Furthermore, the combination of some quinolone antibacterials with 4-biphenylacetic acid (BPAA), a metabolite of fenbufen, is known to specifically induce functional blockade of GABA receptors researchgate.net. However, a study investigating the co-administration of this compound with carprofen or cimicoxib in dogs without pre-existing CNS disease did not observe neuroexcitatory activities directly after administration based on electroencephalogram recordings researchgate.net.

Genotoxicity Assessments and Underlying Mechanisms of this compound

Genotoxicity studies are crucial for evaluating the potential of a compound to cause damage to genetic material. Assessments of this compound have included both in vitro and in vivo assays to determine its genotoxic potential.

In Vitro and In Vivo DNA Damage Assays (e.g., Micronucleus Test, Unscheduled DNA Synthesis)

In vitro genotoxicity tests with this compound have yielded some positive results. These include positive findings in Ames tests using specific bacterial strains (e.g., Salmonella typhimurium TA102), gene conversion tests with yeast (Saccharomyces cerevisiae), and forward mutation tests with mammalian cells (e.g., Chinese hamster lung V79 cells) fsc.go.jpeuropa.eu.

However, in vivo genotoxicity assessments have generally shown negative results. Unscheduled DNA synthesis (UDS) tests, which measure DNA repair synthesis following damage, have shown negative results in both in vivo and in vitro formats using hepatic cells fsc.go.jpeuropa.eumhlw.go.jp. Similarly, in vivo micronucleus tests conducted in mouse bone marrow have also yielded negative results fsc.go.jpeuropa.eumhlw.go.jp.

The discrepancy between some in vitro positive results and negative in vivo findings suggests that while this compound may induce genotoxic effects under specific in vitro conditions, the likelihood of it causing genotoxicity at a level considered concerning in living organisms is low fsc.go.jpnih.gov.

Here is a summary of findings from selected genotoxicity assays:

Assay TypeSystem UsedResultCitation
Ames TestSalmonella typhimurium TA102Positive fsc.go.jpeuropa.eu
Ames TestOther strainsNegative europa.eu
Gene Conversion TestSaccharomyces cerevisiaePositive fsc.go.jpeuropa.eu
Forward Mutation TestMammalian cells (CHL V79)Positive fsc.go.jpeuropa.eu
Unscheduled DNA Synthesis (UDS) TestHepatic cells (in vitro/in vivo)Negative fsc.go.jpeuropa.eu
Micronucleus TestMouse bone marrow (in vivo)Negative fsc.go.jpeuropa.eu

Role of Topoisomerase II Inhibition in Potential Genotoxic Effects

The primary mechanism of action for this compound's antibacterial effects is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and structure vetsafecare.comdefra.gov.ukmdpi.commerckvetmanual.comcabidigitallibrary.orgnih.gov. These enzymes are bacterial type II topoisomerases mdpi.commerckvetmanual.comnih.gov.

While this compound primarily targets bacterial enzymes, fluoroquinolones can interact with mammalian topoisomerase II counterparts, which poses a potential genotoxic risk nih.gov. Inhibition of mammalian topoisomerase II can lead to the formation of DNA double-strand breaks, potentially resulting in mutagenesis nih.gov. The positive results observed in some in vitro genotoxicity tests for this compound are assumed to be related to this inhibition of topoisomerase II fsc.go.jp. However, studies comparing the inhibitory action of several quinolones on eukaryotic topoisomerase II versus prokaryotic enzymes indicate that the effect on mammalian topoisomerase II is significantly less potent, at least 100-fold lower europa.eu. This differential activity contributes to the lower concern for in vivo genotoxicity in mammals despite some in vitro findings.

Phototoxicity Research and Structural Determinants of Photosensitivity

Phototoxicity, an adverse reaction triggered by exposure to light after administration of a substance, is a known potential side effect of fluoroquinolone antibiotics fsc.go.jp. Research has investigated the phototoxic potential of this compound and the structural features influencing this effect.

The mechanisms underlying fluoroquinolone phototoxicity can involve either a direct reaction between DNA and molecules activated by light exposure or secondary damage mediated by the generation of activated oxygen species and free radicals fsc.go.jpcore.ac.uk. Fluoroquinolones are known to generate reactive oxygen species when exposed to UV light, which can lead to tissue damage mdpi.com.

The degree of phototoxicity among fluoroquinolones varies and is influenced by their structural properties fsc.go.jpnih.gov. Fluoroquinolones possessing a halogen substitute group on the 6th and 8th carbons in their chemical structure are reported to exhibit noticeably strong phototoxicity fsc.go.jp. This compound, based on its structural characteristics, is considered to have a less potent phototoxic potential compared to some other fluoroquinolones fsc.go.jp. Research findings support this, with studies in cats demonstrating that this compound did not cause retinal lesions even at doses significantly higher than typically used, suggesting a favorable ocular safety profile in terms of phototoxicity compared to agents like enrofloxacin mdpi.commsdvetmanual.com.

Gastrointestinal Toxicity Mechanisms and Pathophysiology

Gastrointestinal (GI) toxicity is among the commonly observed adverse effects associated with this compound administration wikipedia.orgboerumhillvet.comvetsafecare.comchemicalbook.com. Clinical signs typically include vomiting, anorexia, soft stools, and diarrhea wikipedia.orgboerumhillvet.comvetsafecare.comchemicalbook.com. While these effects are frequently reported, detailed mechanisms and pathophysiology specifically for this compound-induced gastrointestinal toxicity are not extensively described in the available literature. One study in dogs with chronic kidney disease treated with this compound noted only minor, self-limiting episodes of diarrhea in a small number of subjects, suggesting that GI effects may be limited in certain populations or under specific conditions plos.org. The exact mechanisms leading to these GI disturbances may involve direct irritation of the gastrointestinal mucosa or alterations in the gut microbiome, but further research is needed to fully elucidate the pathophysiology.

Systemic and Organ-Specific Toxicity Research (e.g., Renal, Hepatic, Ocular)

Toxicological research on this compound has also investigated its potential effects on various organ systems beyond the CNS and gastrointestinal tract.

Renal and Hepatic Toxicity: Studies in male rats administered high doses of this compound have indicated potential effects on liver and kidney function, evidenced by significant increases in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and creatinine cabidigitallibrary.org.

ParameterDose (mg/kg BW)Result (relative to control)Time PointCitation
Serum ALT7.2, 14.4Significant Increase2, 4, 8 weeks cabidigitallibrary.org
Serum AST7.2, 14.4Significant Increase2, 4, 8 weeks cabidigitallibrary.org
Serum ALP7.2, 14.4Significant Increase2, 4, 8 weeks cabidigitallibrary.org
Serum Creatinine7.2, 14.4Significant Increase2, 4, 8 weeks cabidigitallibrary.org

However, a study specifically evaluating this compound in dogs with chronic kidney disease did not observe significant changes in hepatic enzyme levels or evidence of deleterious effects on kidney function plos.org. Renal excretion is a primary route of elimination for many quinolones, including this compound, and impaired renal function can affect drug clearance msdvetmanual.com. Biliary excretion also contributes to this compound elimination msdvetmanual.com.

Ocular Toxicity: While some fluoroquinolones, notably enrofloxacin, have been linked to acute retinal degeneration in cats, the risk appears to be lower with this compound msdvetmanual.com. Studies have indicated that this compound has a more favorable ocular safety profile and did not induce retinal lesions in cats even at high doses mdpi.commsdvetmanual.com.

Joint Toxicity: Arthropathy (joint damage) in immature animals is a recognized class effect of quinolone antibiotics fsc.go.jp. Research with this compound has shown this effect in studies. For instance, a 13-week study in adult dogs reported testicular tubular atrophy and arthropathy at a high dose of 40 mg/kg body weight, but not at lower doses of 1 or 4 mg/kg body weight nih.gov. The no-observed-effect level (NOEL) for joint effects in beagle dogs has been established at 4 mg/kg body weight/day fsc.go.jp.

Reproductive Toxicity: Reproductive toxicity studies in rats have shown effects at high doses. In a two-generation reproductive test, inhibition of fertilizing capacity was observed in male rats at a dose of 500 mg/kg body weight, although this effect was reversible upon cessation of administration fsc.go.jpnih.gov. This study established a no-observed-adverse-effect level (NOAEL) for reproductive effects at 10 mg/kg body weight/day fsc.go.jpnih.gov. Studies in male rats at doses of 7.2 and 14.4 mg/kg body weight also reported reductions in testes and epididymides weights and changes in sperm characteristics cabidigitallibrary.org. Teratogenicity studies in rats and rabbits did not find evidence of developmental abnormalities fsc.go.jpeuropa.eu. The NOAEL for fetotoxicity in a rat teratology study was 85 mg/kg body weight, with fetotoxicity observed at 700 mg/kg body weight europa.eu.

Here is a summary of selected organ toxicity findings and associated dose levels:

Organ SystemFindingSpeciesDose (mg/kg BW/day)Study DurationCitation
JointsArthropathyDog4013 weeks nih.gov
JointsNOEL for joint effectsDog4Not specified fsc.go.jp
Reproductive (Male)Inhibition of fertilizing capacityRat5002 generations fsc.go.jpnih.gov
Reproductive (Male)Reduced organ weights, sperm changesRat7.2, 14.45 consecutive days cabidigitallibrary.org
ReproductiveNOAEL (Reproductive)Rat102 generations fsc.go.jpnih.gov
DevelopmentalNOAEL (Fetotoxicity)Rat85Gestation days 6-15 europa.eu
DevelopmentalFetotoxicityRat700Gestation days 6-15 europa.eu
Hepatic/RenalIncreased serum enzymes/creatinineRat7.2, 14.45 consecutive days cabidigitallibrary.org
OcularNo retinal lesions at high dosesCat10x highest labeled doseNot specified mdpi.com

Dose-Response Relationships in this compound Toxicity and Overdose Manifestations

Research into the toxicology of this compound has included studies to define the relationship between administered dose and observed toxic effects, as well as the manifestations of overdose in various animal species. These studies contribute to understanding the potential hazards associated with exposure to this compound at levels exceeding typical therapeutic ranges.

Acute toxicity studies have established lethal dose 50 (LD50) values for this compound in laboratory animals, indicating the dose at which 50% of the tested population is expected to die. Oral LD50 values in mice (ICR strain, male) ranged from 1781 mg/kg body weight (bw), while in rats (Sprague-Dawley strain, male), values reached up to 3772 mg/kg bw. europa.eu Acute subcutaneous LD50 values were lower, ranging from 972 mg/kg bw (ICR mice, female) to 2094 mg/kg bw (Wistar rats, male). europa.eu Signs of toxicity observed in these acute studies included decreased activity, tremors, and convulsions. europa.eu

Repeated dose studies have provided further insight into dose-dependent toxicity over longer exposure periods. In a 13-week study in rats, dietary concentrations intended to deliver 0, 4, 50, and 600 mg/kg bw/day were evaluated. europa.eu Increased mortality was noted at the highest dose of 600 mg/kg bw/day, which was linked to obstructive uropathy. europa.eu Hyaline droplets were also observed in the kidneys of some rats at this dose level. europa.eu Toxic effects on male reproductive organs, including reduced testes and epididymides weights, testicular tubular atrophy, oligospermia, and spermatic granuloma, were seen at doses of 50 and 600 mg/kg bw. europa.eu Arthropathy was also induced at these higher doses. europa.eu The No Observed Effect Level (NOEL) in this 13-week rat study was determined to be 4 mg/kg bw/day. europa.eu

Studies in dogs have also demonstrated dose-related effects. In a 13-week oral study, adult dogs received daily doses of 1, 4, or 40 mg/kg bw. europa.eu Typical quinolone-induced changes in articular cartilage were observed at the highest dose of 40 mg/kg bw. defra.gov.uknih.gov Testicular tubular atrophy and spermatic granuloma were also reported in one dog at this dose. nih.gov The NOEL in this study was 4 mg/kg bw/day. defra.gov.uknih.gov Immature dogs in a 13-week study showed no substance-related effects at doses up to 6 mg/kg bw/day. europa.eu

Reproductive toxicity studies in rats indicated that at a high dose of 500 mg/kg bw/day, overt signs of toxicity were observed, and male fertility was impaired, although this effect was reversible after a recovery period. europa.eu In pregnant rats, a dose of 700 mg/kg bw/day was foetotoxic, leading to increased resorptions, reduced numbers of live foetuses, and lower foetal weights; the NOEL for foetotoxicity was 85 mg/kg bw. europa.eu Maternal toxicity was seen at 85 and 700 mg/kg bw but not at 10 mg/kg bw. europa.eu In pregnant rabbits, foetotoxicity (increased delayed ossification) was observed at 80 mg/kg bw/day, with a NOEL of 30 mg/kg bw. europa.eu Maternal toxicity occurred at 30 and 80 mg/kg bw. europa.eu

Overdose manifestations reported in research and clinical observations primarily involve neurological disorders and gastrointestinal signs. Acute signs of overdose may include neurological disturbances, which should be treated symptomatically. defra.gov.ukdefra.gov.uk Common symptoms reported in cases of overdose include vomiting and diarrhea. chemicalbook.competmd.com Signs associated with larger or more prolonged overdoses can include loss of appetite, dehydration, drowsiness, tremors, facial swelling, skin/ear redness, drooling, and blindness. chemicalbook.competmd.com A case report specifically linked acute blindness in a dog to high doses of this compound. researchgate.net

Studies evaluating the acute toxicity of this compound in an in ovo model using fertile chicken eggs demonstrated dose-dependent embryotoxicity and teratogenicity. researchgate.net Normalized mortality rates were 100% at 100 mg/kg, 74.7% at 50 mg/kg, and 14.84% at 25 mg/kg, while lower doses (12.5 and 6.25 mg/kg) showed results similar to the control group. researchgate.net The embryotoxic LD50 in this model was calculated to be approximately 43.3-43.8 mg/kg. researchgate.net

The following table summarizes some of the dose-response data from toxicity studies:

Table 1: Selected Dose-Response Data from this compound Toxicity Studies

Species (Strain/Sex)Study DurationRoute of AdministrationDose Levels (mg/kg bw/day)Key Toxic Effects ObservedNOEL (mg/kg bw/day)Source
Mouse (ICR, Male)AcuteOral-Decreased activity, tremors, convulsions- europa.eu
Rat (Sprague-Dawley, Male)AcuteOral-Decreased activity, tremors, convulsions- europa.eu
Mouse (ICR, Female)AcuteSubcutaneous-Decreased activity, tremors, convulsions- europa.eu
Rat (Wistar, Male)AcuteSubcutaneous-Decreased activity, tremors, convulsions- europa.eu
Rat13 weeksDietary0, 4, 50, 600Increased mortality (600), obstructive uropathy (600), kidney changes (600), male reproductive organ toxicity (50, 600), arthropathy (50, 600)4 europa.eu
Dog (Adult)13 weeksOral (Capsules)1, 4, 40Articular cartilage changes (40), testicular tubular atrophy (40), spermatic granuloma (40)4 europa.eudefra.gov.uknih.gov
Dog (Immature)13 weeksOralUp to 6No substance-related effects6 europa.eu
RatReproductionOral10, 70, 500Impaired male fertility (500), reduced implantation/litter size (500), increased pup mortality (500)10 defra.gov.ukfsc.go.jp
Rat (Pregnant)Gestation Days 6-15Oral10, 85, 700Foetotoxicity (700), Maternal toxicity (85, 700)Foetotoxicity: 85, Maternal toxicity: 10 europa.eu
Rabbit (Pregnant)Gestation Days 6-18Oral10, 30, 80Foetotoxicity (80), Maternal toxicity (30, 80)Foetotoxicity: 30, Maternal toxicity: 10 europa.eu
Chicken EmbryoIn ovoInjection6.25, 12.5, 25, 50, 100Embryotoxicity, Teratogenicity, Mortality (dose-dependent)- researchgate.net

Note: LD50 values represent a single dose, while NOELs are typically derived from repeated dose studies.

Overdose manifestations are generally extensions of the known pharmacological effects or toxicological profile of fluoroquinolones, occurring at exaggerated levels due to high drug concentrations. The severity of these manifestations is dose-dependent, with higher doses or prolonged exposure to elevated levels leading to more pronounced and potentially severe signs such as neurological dysfunction and organ specific toxicities observed in animal studies.

Q & A

Q. What are the primary mechanisms of action of marbofloxacin against bacterial pathogens in veterinary medicine?

this compound, a third-generation fluoroquinolone, inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and repair. Methodologically, its bactericidal activity can be evaluated using in vitro minimum inhibitory concentration (MIC) assays against target pathogens (e.g., Staphylococcus pseudintermedius or Pasteurella multocida), with results contextualized via time-kill curves to assess concentration-dependent efficacy .

Q. How do pharmacokinetic (PK) properties of this compound vary across species, and what factors influence bioavailability?

PK studies in dogs, cats, and cattle demonstrate species-specific variations in absorption, distribution, and elimination. For example, in dogs, this compound achieves high bioavailability (>90%) due to rapid intestinal absorption, while in cattle, tissue penetration (e.g., lung, synovial fluid) is critical for respiratory infections. Methodologies include serial blood/tissue sampling post-administration, analyzed via high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS) to derive parameters like AUC, Cmax, and half-life .

Q. What validated analytical methods are recommended for quantifying this compound residues in biological matrices?

HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-MS/MS (LC-MS/MS) are widely validated for this compound quantification in plasma, milk, and tissues. For multi-residue analysis (e.g., simultaneous detection with other fluoroquinolones), micellar liquid chromatography or surface-enhanced Raman spectroscopy (SERS) with β-cyclodextrin-modified nanoparticles can improve sensitivity and specificity .

Advanced Research Questions

Q. How can conflicting data between in vitro susceptibility testing and in vivo efficacy outcomes for this compound be resolved?

Discrepancies often arise from differences in pharmacodynamic (PD) targets (e.g., AUC/MIC ratios) and host-pathogen interactions. Advanced approaches integrate population PK models (e.g., nonlinear mixed-effects modeling) with Monte Carlo simulations to predict clinical success rates based on pathogen-specific MIC distributions and PK variability. This method accounts for inter-individual variability in drug exposure and bacterial resistance thresholds .

Q. What experimental designs are optimal for evaluating bioequivalence between generic and innovator formulations of this compound?

Randomized, masked, two-period crossover studies in healthy animals (e.g., dogs or cats) are pivotal. Key parameters include AUC and Cmax, analyzed via average bioequivalence criteria (90% confidence intervals within 80–125%). For generic approvals, dissolution profile comparisons under multiple pH conditions (e.g., 1.2, 4.5, 6.8) and in vitro-in vivo correlation (IVIVC) models can supplement bioequivalence data .

Q. How do this compound dosing regimens influence the emergence of resistance in commensal gut flora?

Dose-ranging studies in cattle reveal that subtherapeutic doses (e.g., <5 mg/kg) increase the risk of resistant Enterobacteriaceae selection in gut microbiota. Methodologies include longitudinal fecal sampling, metagenomic sequencing, and quantitative PCR to track resistance gene (qnr, aac(6')-Ib-cr) dynamics. PK/PD breakpoints (e.g., AUC24h/MIC >100) should guide dosing to suppress resistance .

Q. What statistical approaches address variability in this compound efficacy data across heterogeneous study populations?

Mixed-effects modeling accounts for covariates like age, weight, and comorbidities. For example, in cats with renal impairment, Bayesian hierarchical models adjust dosage recommendations by incorporating creatinine clearance rates into PK simulations. Sensitivity analyses (e.g., bootstrapping) validate robustness against outliers .

Q. How can in silico tools predict this compound’s tissue-specific penetration and intracellular accumulation?

Physiologically based pharmacokinetic (PBPK) modeling, parameterized with tissue-to-plasma partition coefficients and efflux transporter expression data (e.g., P-glycoprotein), simulates drug distribution in lung epithelial lining fluid or macrophages. Validation requires microdialysis or biopsy-derived concentration data .

Q. What methodologies differentiate this compound-induced chondrotoxicity from disease-related cartilage damage in juvenile animals?

Histopathological scoring (e.g., toluidine blue staining for proteoglycan loss) combined with apoptosis assays (TUNEL staining for chondrocyte DNA fragmentation) isolates drug-specific toxicity. Comparative PK studies in juvenile vs. adult animals identify age-dependent metabolic vulnerabilities, such as delayed renal clearance .

Q. How do formulation excipients impact this compound’s stability and palatability in chewable tablets without altering bioequivalence?

Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation products via HPLC, while masked taste panels in dogs evaluate palatability. Excipient interactions (e.g., magnesium stearate binding) are studied using isothermal titration calorimetry (ITC) to ensure dissolution equivalence .

Methodological Guidelines

  • For PK/PD studies : Align sampling intervals with this compound’s elimination half-life (e.g., 8–12 hours in dogs) to capture AUC accurately. Use noncompartmental analysis (NCA) for initial parameter estimation, followed by compartmental modeling for mechanistic insights .
  • For resistance monitoring : Combine CLSI/EUCAST breakpoints with whole-genome sequencing to link phenotypic resistance to genetic mutations (e.g., gyrA Ser-83-Leu) .
  • For bioanalytical validation : Adhere to ICH Q2(R1) guidelines, including matrix effect assessments (e.g., post-column infusion) and stability testing under freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marbofloxacin
Reactant of Route 2
Reactant of Route 2
Marbofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.